4-Bromo-7-chloro-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUZRXDYLQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694562 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-30-1 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 4-Bromo-7-chloro-1H-indole. Due to its classification as a halogenated indole, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a core component in numerous biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document collates available data on the physical characteristics of this compound and outlines standard experimental protocols for their determination.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is readily available from chemical suppliers, experimentally determined values for properties such as melting point and solubility are not widely published in the reviewed literature. The boiling point and density are predicted values and should be treated as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [3] |
| Molecular Weight | 230.49 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | 345.818 °C at 760 mmHg (Predicted) | [4] |
| Melting Point | Data not available | N/A |
| Density | 1.773 g/cm³ (Predicted) | [4] |
| Solubility | Data not available | N/A |
| CAS Number | 126811-30-1 | [3] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies for organic compounds can be applied.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Capillary Method:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[6]
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[6]
Boiling Point Determination
For a solid compound, the boiling point is determined at a pressure at which the substance is liquid. The following is a common method for determining the boiling point of a small sample of an organic liquid, which would be applicable if the compound were melted or dissolved in a high-boiling solvent.
Thiele Tube Method:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8]
Solubility Determination
Understanding a compound's solubility is critical for its application in various experimental and formulation settings. A systematic approach is often employed to characterize solubility in a range of solvents.[9]
General Procedure:
-
A small, measured amount of the solid compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[10]
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If any solid remains, it is considered insoluble or partially soluble.[10]
-
This procedure is repeated with a variety of solvents of differing polarities, such as water, ethanol, acetone, dichloromethane, and hexane, as well as aqueous acidic and basic solutions (e.g., 5% HCl and 5% NaOH) to assess the presence of basic or acidic functional groups.[11]
Biological Context and Potential Signaling Pathway Involvement
Halogenated indoles are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities.[2] The presence of halogen atoms can enhance a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[1]
Notably, indole derivatives are widely recognized as privileged scaffolds for the development of kinase inhibitors .[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] By inhibiting specific kinases, the aberrant signaling that drives disease progression can be disrupted.
While the specific biological targets of this compound are not yet reported, its structure suggests potential activity as a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that is a common target for indole-based inhibitors.
Caption: A representative kinase signaling pathway often targeted by indole-based inhibitors.
This diagram illustrates how an external signal (a growth factor) can trigger a cascade of intracellular phosphorylation events, ultimately leading to a cellular response such as proliferation. An indole-based kinase inhibitor could potentially block this pathway at various points, for example, by inhibiting the RAF kinase, thereby preventing the downstream signaling that contributes to uncontrolled cell growth. The development of compounds like this compound is driven by the search for potent and selective inhibitors of such pathways for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. researchgate.net [researchgate.net]
- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromo-7-chloro-1H-indole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-7-chloro-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the discovery of novel kinase inhibitors and other potential drug candidates.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring at specific positions can significantly influence the molecule's physicochemical properties and biological activity. This compound, with its distinct bromine and chlorine substituents on the benzene portion of the indole ring, offers multiple points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug screening. This compound is particularly noted for its utility in synthesizing targeted therapies, including kinase inhibitors for cancer treatment.[2][3]
Physicochemical Properties and Structure
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 126811-30-1 | |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | [4] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage | Sealed in a dry environment at room temperature. | |
| Purity | Typically >97% |
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The electron-withdrawing effects of the bromine and chlorine atoms will cause downfield shifts for the adjacent protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (N-H) | > 8.0 | broad singlet |
| H2 | ~7.3 | doublet of doublets |
| H3 | ~6.6 | doublet of doublets |
| H5 | ~7.2 | doublet |
| H6 | ~7.0 | doublet |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons bearing the halogen atoms (C4 and C7) will be significantly influenced.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | ~115 (C-Br) |
| C5 | ~123 |
| C6 | ~121 |
| C7 | ~130 (C-Cl) |
| C7a | ~135 |
3.3. IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3300 | Medium, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |
| C-Br stretch | 680 - 515 | Medium to strong |
| C-Cl stretch | 850 - 550 | Medium to strong |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a general and widely used method for indole synthesis is the Fischer indole synthesis.[5][6] A plausible synthetic route starting from a commercially available substituted aniline is outlined below.
4.1. Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone.
Caption: Proposed workflow for the synthesis of this compound.
4.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation and would require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-Bromo-5-chlorophenylhydrazine
-
Dissolve 2-bromo-5-chloroaniline in a suitable acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring.
-
The resulting precipitate of 2-bromo-5-chlorophenylhydrazine hydrochloride is filtered, washed, and can be used directly or after neutralization.
Step 2: Synthesis of this compound
-
React the 2-bromo-5-chlorophenylhydrazine with a suitable carbonyl compound, such as glyoxal or a protected acetaldehyde derivative, in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Add an acid catalyst (e.g., zinc chloride, sulfuric acid, or polyphosphoric acid) to the hydrazone mixture.
-
Heat the reaction mixture to induce cyclization. The reaction temperature and time will depend on the chosen catalyst and solvent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The bromine atom at the 4-position and the chlorine atom at the 7-position provide handles for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
5.1. Kinase Inhibitors
The indole and azaindole scaffolds are known to be effective hinge-binding motifs for many protein kinases.[3][7] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[1] this compound can serve as a core structure for the development of inhibitors for various kinases, such as those involved in cell proliferation and survival pathways.
Caption: Logical workflow for developing kinase inhibitors from this compound.
5.2. Anticancer Agents
Indole derivatives have shown a wide range of anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways.[8] The unique electronic properties conferred by the bromo and chloro substituents in this compound can be exploited to design novel anticancer agents with improved potency and selectivity.[9]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important intermediate for researchers and scientists in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a wide range of novel compounds with potential therapeutic applications, particularly as kinase inhibitors for the treatment of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in the design and execution of future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 4-Bromo-7-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1] The described multi-step synthesis begins with the commercially available starting material, 2-bromo-5-chloroaniline, and proceeds through a classical Fischer indole synthesis pathway. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed via a four-step sequence, leveraging well-established organic reactions. The overall strategy is outlined below:
-
Diazotization and Reduction: Conversion of the starting material, 2-bromo-5-chloroaniline, to its corresponding phenylhydrazine derivative.
-
Hydrazone Formation: Condensation of the synthesized (2-bromo-5-chlorophenyl)hydrazine with ethyl pyruvate to form the key hydrazone intermediate.
-
Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to construct the indole ring system, yielding ethyl this compound-2-carboxylate.
-
Hydrolysis and Decarboxylation: Saponification of the ethyl ester followed by decarboxylation to afford the final target molecule, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of (2-Bromo-5-chlorophenyl)hydrazine
This procedure involves the diazotization of 2-bromo-5-chloroaniline followed by reduction of the resulting diazonium salt.
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
A solution of 2-bromo-5-chloroaniline (1.0 eq) in concentrated HCl and water is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.
-
The resulting precipitate of the hydrazine hydrochloride salt is collected by vacuum filtration and washed with a small amount of cold water.
-
The crude hydrochloride salt is suspended in water and basified with a 40% aqueous NaOH solution until a pH of 10-12 is reached.
-
The free hydrazine is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2-bromo-5-chlorophenyl)hydrazine.
Step 2 & 3: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This one-pot procedure combines the formation of the hydrazone and its subsequent acid-catalyzed cyclization.[2][3][4]
Materials:
-
(2-Bromo-5-chlorophenyl)hydrazine
-
Ethyl Pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
(2-Bromo-5-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) are dissolved in ethanol.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 2-4 hours. The formation of the hydrazone can be monitored by TLC.
-
After hydrazone formation is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude hydrazone is added to polyphosphoric acid (PPA) preheated to 80-100 °C.
-
The mixture is stirred at this temperature for 1-2 hours until the cyclization is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl this compound-2-carboxylate.
Step 4: Synthesis of this compound
This final step involves the hydrolysis of the ester followed by decarboxylation.
Materials:
-
Ethyl this compound-2-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Quinoline
-
Copper powder
Procedure:
-
Hydrolysis: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of NaOH (5.0 eq). The mixture is heated to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.
-
The solution is acidified with concentrated HCl to a pH of 2-3, resulting in the precipitation of this compound-2-carboxylic acid.
-
The carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Decarboxylation: The dried this compound-2-carboxylic acid is mixed with quinoline and a catalytic amount of copper powder.
-
The mixture is heated to 200-230 °C until the evolution of CO₂ ceases.
-
The reaction mixture is cooled to room temperature and diluted with a larger volume of diethyl ether.
-
The ether solution is washed successively with 1M HCl to remove the quinoline, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Data Presentation
The following tables summarize the expected materials and physicochemical properties for the key compounds in this synthesis.
Table 1: Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-5-chloroaniline | C₆H₅BrClN | 206.47 | Starting Material |
| (2-Bromo-5-chlorophenyl)hydrazine | C₆H₆BrClN₂ | 221.48 | Intermediate |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Reagent |
| Ethyl this compound-2-carboxylate | C₁₁H₉BrClNO₂ | 318.55 | Intermediate |
| This compound | C₈H₅BrClN | 230.49 | Final Product |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | >97% (typical) |
| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic and NH protons. |
| ¹³C NMR (CDCl₃, δ) | Expected signals for indole ring carbons. |
| Mass Spec (m/z) | [M]+ at ~229/231/233 (isotopic pattern for Br and Cl) |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the key reaction mechanism.
References
Spectroscopic Data for 4-Bromo-7-chloro-1H-indole Remains Elusive in Public Domain
A comprehensive search of publicly available scientific databases and chemical supplier information has revealed a notable absence of detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-7-chloro-1H-indole. While the compound is commercially available, indicating its synthesis and basic characterization have likely been performed, detailed spectroscopic analysis, including assigned chemical shifts and coupling constants, is not readily accessible in published literature or technical data sheets.
This lack of specific data prevents the creation of a detailed technical guide as requested. To provide such a guide, access to either the raw spectral data or a peer-reviewed publication containing the full spectral assignment would be necessary.
For researchers and scientists requiring this information for drug development or other scientific endeavors, direct acquisition of the NMR spectra would be the most reliable path forward. This would involve purchasing the compound and performing ¹H and ¹³C NMR experiments.
General Experimental Protocol for NMR Spectroscopy of Indole Derivatives
For researchers who wish to acquire the necessary data, a general experimental protocol for the NMR analysis of a substituted indole, such as this compound, is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
3. ¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.
-
A wider spectral width (e.g., 200-220 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Logical Workflow for Spectral Analysis
Below is a generalized workflow for the analysis of the NMR data once it has been acquired.
Caption: A logical workflow for the acquisition and analysis of NMR data.
In the absence of experimental data, computational methods can be employed to predict the ¹H and ¹³C NMR spectra of this compound. While these predictions can provide useful estimates, they are not a substitute for experimentally determined values.
Interpreting the Molecular Signature: A Spectroscopic Guide to 4-Bromo-7-chloro-1H-indole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic interpretation of 4-Bromo-7-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1] Due to its role as a versatile building block in the synthesis of more complex therapeutic agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1] This document outlines the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on established principles of spectroscopy and data from structurally related compounds. These values serve as a benchmark for researchers in the structural elucidation of this molecule.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.5 | br s | 1H | N-H (indole) |
| ~7.3 - 7.5 | d | 1H | Ar-H |
| ~7.1 - 7.3 | t | 1H | Ar-H |
| ~6.9 - 7.1 | d | 1H | Ar-H |
| ~6.5 - 6.7 | t | 1H | Ar-H |
Note: The precise chemical shifts and coupling constants for the aromatic protons will depend on the specific electronic environment created by the bromine and chlorine substituents.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~135 - 138 | Quaternary | C (indole ring fusion) |
| ~128 - 132 | Quaternary | C (indole ring fusion) |
| ~125 - 128 | CH | Ar-CH |
| ~122 - 125 | CH | Ar-CH |
| ~115 - 120 | Quaternary | C-Br |
| ~112 - 116 | Quaternary | C-Cl |
| ~105 - 110 | CH | Ar-CH |
| ~100 - 105 | CH | Ar-CH |
Note: The chemical shifts are estimations and can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1600 - 1585 | Medium | Aromatic C=C Stretch |
| ~1500 - 1400 | Medium | Aromatic C=C Stretch |
| ~850 - 550 | Strong | C-Cl Stretch |
| ~690 - 515 | Strong | C-Br Stretch |
| Below 1000 | Medium-Strong | C-H out-of-plane bending |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Intensity | Assignment |
| 231/233/235 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 202/204 | Medium | [M-HCN]⁺ |
| 152 | Medium | [M-Br]⁺ |
| 196 | Medium | [M-Cl]⁺ |
| 125 | Medium | [M-Br-HCN]⁺ |
| 161 | Medium | [M-Cl-HCN]⁺ |
Note: The isotopic pattern of the molecular ion is a key diagnostic feature due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃.[2]
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[3]
-
Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Thin Solid Film Method): [4]
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]
-
Drop the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.[5]
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[5]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 10-100 µg/mL).[7]
-
If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1-2 scans/second.
-
Introduction Method: Direct insertion probe or gas chromatography (GC-MS).
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.[8]
-
Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., HCN, Br, Cl).[9]
Logical Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic data discussed.
Caption: Workflow for the spectroscopic interpretation and structural elucidation of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. emory.edu [emory.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthetic Landscape of 4-Bromo-7-chloro-1H-indole: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-7-chloro-1H-indole scaffold is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple points for diversification, enabling the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the fundamental reactivity of the this compound ring system, offering insights into its behavior in key organic transformations. While specific literature on this exact di-halogenated indole is emerging, this guide consolidates information from analogous systems and fundamental principles of indole chemistry to provide a predictive framework for its synthetic utility.
Core Reactivity Profile
The reactivity of the this compound ring is governed by the interplay of the electron-rich pyrrole ring and the halogen substituents on the benzene moiety. The indole nucleus is inherently reactive towards electrophiles, particularly at the C3 position. The nitrogen atom (N1) is a nucleophilic center and readily undergoes substitution. The bromo and chloro substituents at the C4 and C7 positions, respectively, are key handles for transition metal-catalyzed cross-coupling reactions.
Key Synthetic Transformations and Experimental Considerations
This section details the principal reactions applicable to the this compound core, providing generalized experimental protocols based on established methodologies for similar substrates. Optimization of these protocols for the specific target molecule is recommended.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms offers opportunities for selective and sequential cross-coupling reactions, a powerful strategy for building molecular complexity.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The relative reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[1] This suggests that the C4-bromo position will be more reactive than the C7-chloro position, allowing for selective functionalization.
Table 1: Predicted Regioselectivity and Conditions for Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reactivity | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| C4 | Bromo | Higher | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| C7 | Chloro | Lower | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Fuphos-type ligands | K₃PO₄, CsF | Toluene, Dioxane |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-chloro-1H-indole is a halogenated indole derivative that, like many substituted indoles, holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutically active compounds.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility in common solvents and its chemical stability, is paramount for its effective use in research and development, especially in the context of drug discovery and process chemistry.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126811-30-1 | |
| Molecular Formula | C₈H₅BrClN | [3] |
| Molecular Weight | 230.49 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 345.818 °C at 760 mmHg | [2][4] |
| Density | 1.773 g/cm³ | [2][4] |
| Flash Point | 162.945 °C | [2][4] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Qualitative Solubility Prediction
Based on the structure of this compound, which features a moderately polar indole ring system and two halogen substituents, a qualitative prediction of its solubility in a range of common laboratory solvents can be made. These predictions, summarized in Table 2, should be confirmed by experimental determination.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The molecule is largely non-polar despite the N-H group, making it poorly soluble in water. |
| Methanol | High | Moderate | The polar hydroxyl group of methanol can interact with the indole N-H group, but the overall non-polar character of the indole ring and halogens may limit high solubility. |
| Ethanol | High | Moderate | Similar to methanol, but its slightly lower polarity might slightly improve the dissolution of the non-polar parts of the molecule. |
| Acetone | Medium | High | Acetone's polarity is intermediate, making it a good candidate for dissolving compounds with both polar and non-polar features. |
| Dichloromethane (DCM) | Medium | High | A common solvent for many organic compounds, its polarity is suitable for dissolving halogenated aromatic systems. |
| Tetrahydrofuran (THF) | Medium | High | THF is a versatile solvent capable of dissolving a wide range of organic molecules. |
| Toluene | Low | Moderate to High | The aromatic nature of toluene can interact favorably with the indole ring system through π-π stacking.[5] |
| Hexanes | Low | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[5] |
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the steps for its implementation.
I. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
II. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the equilibration period.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.[5]
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[5]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC/LC-MS:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC or LC-MS system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Workflow for solubility determination.
Stability of this compound
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter. While specific stability data for this compound is not available, potential degradation pathways can be inferred from the general chemistry of indoles. The indole ring is susceptible to oxidation, and halogenated aromatic compounds can be sensitive to light.
Factors Affecting Stability
-
pH: The stability of the indole ring can be pH-dependent.
-
Light: Photodegradation is a common degradation pathway for many aromatic and halogenated compounds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The electron-rich indole nucleus is susceptible to oxidation.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
I. Materials and Equipment
-
This compound
-
Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
Vials
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or LC-MS system with a photodiode array (PDA) detector
II. Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Stress: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., at 60 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method. The use of a PDA detector can help in assessing the purity of the main peak.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry.
-
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The indole nucleus is known to undergo certain degradation reactions. While the specific pathways for this compound need to be experimentally determined, some hypothetical routes can be proposed based on general indole chemistry. For instance, oxidation of the indole ring could lead to the formation of various oxidized species. The C2-C3 double bond is particularly susceptible to electrophilic attack and oxidation.
Caption: A potential degradation pathway.
Conclusion
While specific quantitative solubility and stability data for this compound are not currently available in published literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. A systematic approach, as outlined in the provided workflows, will enable the generation of reliable data essential for the successful application of this compound in organic synthesis and drug development programs. The qualitative predictions offered serve as a starting point for solvent selection and stability study design.
References
The Fischer Indole Synthesis: A Technical Guide to Di-Substituted Indoles for Drug Discovery
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] Its robustness and versatility make it an indispensable tool in the synthesis of a wide array of biologically active compounds, particularly in the realm of drug development where the indole scaffold is a privileged structure.[2] This technical guide offers an in-depth exploration of the Fischer indole synthesis with a specific focus on the preparation of di-substituted indoles, tailored for researchers, scientists, and professionals in drug development.
Core Principles: The Reaction Mechanism
The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The reaction can be promoted by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃).[1]
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[2]
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer.[1]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the cleavage of the N-N bond.[1]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[1]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1]
References
The Leimgruber-Batcho Indole Synthesis: A Comprehensive Technical Guide for the Synthesis of Functionalized Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry and drug discovery. The Leimgruber-Batcho indole synthesis has emerged as a powerful and widely adopted strategy for the preparation of a diverse array of functionalized indoles. This in-depth technical guide provides a comprehensive overview of the core principles of this reaction, including its mechanism, key experimental protocols, and a summary of quantitative data to aid in the design and execution of synthetic routes toward novel indole derivatives.
Introduction to the Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a two-step process that constructs the indole ring from readily available o-nitrotoluenes. The key strategic advantage of this method lies in its convergent nature and the mild conditions often employed, allowing for the synthesis of indoles with a wide range of substituents on the benzene ring. This method is a popular alternative to other classic indole syntheses, such as the Fischer indole synthesis, particularly when specific substitution patterns are desired.
The overall transformation involves two key steps:
-
Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-o-nitrostyrene (an enamine).
-
Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by cyclization and elimination of a secondary amine to afford the indole product.
Reaction Mechanism
The Leimgruber-Batcho synthesis proceeds through a well-established reaction mechanism, which is initiated by the enhanced acidity of the benzylic protons of the o-nitrotoluene due to the electron-withdrawing nature of the ortho-nitro group.
Caption: Reaction mechanism of the Leimgruber-Batcho indole synthesis.
The first step involves the deprotonation of the o-nitrotoluene at the benzylic position by a base, typically generated in situ from the formamide acetal. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate with the elimination of methanol.[1] In the second step, the nitro group is reduced to an amine. This is followed by a spontaneous intramolecular cyclization of the newly formed aniline onto the enamine double bond. Subsequent elimination of the secondary amine (e.g., dimethylamine) from the resulting indoline intermediate yields the final indole product.[2]
Quantitative Data Summary
The Leimgruber-Batcho synthesis is compatible with a wide range of substituents on the starting o-nitrotoluene. The following tables summarize the yields for the synthesis of various functionalized indoles under different reaction conditions.
Table 1: Synthesis of Substituted Indoles via Leimgruber-Batcho Synthesis[3]
| Entry | o-Nitrotoluene Substituent | Enamine Formation Conditions | Reductive Cyclization Conditions | Product | Yield (%) |
| 1 | H | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | Indole | 82 |
| 2 | 4-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 5-Methoxyindole | 85 |
| 3 | 5-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 6-Methoxyindole | 78 |
| 4 | 4-Cl | DMF-DMA, DMF, reflux | H₂, Raney Ni, Benzene | 5-Chloroindole | 80 |
| 5 | 5-Cl | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 6-Chloroindole | 90 |
| 6 | 4-CO₂Me | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | Indole-5-carboxylate | 88 |
| 7 | 5-CN | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, THF | 6-Cyanoindole | 75 |
| 8 | 4,5-di-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 5,6-Dimethoxyindole | 91 |
Table 2: Comparison of Reduction Methods for the Synthesis of Indole[3]
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | Benzene | 25 | 1.5 | 82 |
| 2 | H₂, Raney Ni | Benzene | 25 | 2 | 75 |
| 3 | Fe, AcOH | Acetic Acid | 110 | 1 | 65 |
| 4 | Na₂S₂O₄ | EtOH/H₂O | 80 | 3 | 60 |
| 5 | SnCl₂, HCl | EtOH | 80 | 2 | 55 |
| 6 | TiCl₃ | MeOH | 25 | 0.5 | 73 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the Leimgruber-Batcho indole synthesis. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Enamine Formation
Caption: General workflow for the formation of the enamine intermediate.
Materials:
-
Substituted o-nitrotoluene (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted o-nitrotoluene in anhydrous DMF, add DMF-DMA.
-
Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enamine.
-
The crude enamine, which is often a red-colored solid or oil, can be purified by recrystallization or column chromatography, or used directly in the next step.
General Procedure for Reductive Cyclization
Caption: General workflow for the reductive cyclization to the indole.
Materials:
-
β-Amino-o-nitrostyrene (enamine) (1.0 eq)
-
10% Palladium on carbon (Pd/C) or Raney Nickel (5-10 mol%)
-
Solvent (e.g., Benzene, Tetrahydrofuran (THF), Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the enamine in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (10% Pd/C or Raney Ni).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude indole by column chromatography or recrystallization.
Materials:
-
β-Amino-o-nitrostyrene (enamine) (1.0 eq)
-
Iron powder (Fe) (excess, e.g., 5-10 eq)
-
Glacial acetic acid (AcOH)
Procedure:
-
Suspend the enamine in glacial acetic acid.
-
Add iron powder in portions to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Pour the filtrate into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography or recrystallization.
Conclusion
The Leimgruber-Batcho indole synthesis is a robust and versatile method for the preparation of a wide variety of functionalized indoles. Its operational simplicity, use of readily available starting materials, and tolerance of diverse functional groups have solidified its importance in both academic and industrial settings. This guide provides the essential technical information, including mechanistic insights, quantitative data, and detailed experimental protocols, to enable researchers to effectively apply this powerful synthetic tool in their own research and development endeavors.
References
Material Safety Data Sheet (MSDS) for 4-Bromo-7-chloro-1H-indole
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 4-Bromo-7-chloro-1H-indole. The information is compiled from available Material Safety Data Sheets (MSDS) to ensure safe laboratory and research practices.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | 7-Chloro-4-bromo indole; 4-bromo-7-chloroindole[1] |
| CAS Number | 126811-30-1[2][3] |
| Molecular Formula | C₈H₅BrClN[2][3] |
| Molecular Weight | 230.49 g/mol [2] |
| Primary Use | Industrial and scientific research[1]; key intermediate in the production of pharmaceuticals[4]. |
Hazard Identification
This chemical is classified as hazardous. Researchers should handle it with caution, adhering to the safety protocols outlined in this guide.
GHS Classification:
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed)[3]
-
Pictogram: GHS07 (Exclamation mark)[3]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Potential for irritation.
-
Eye Contact: Potential for irritation.
-
Ingestion: Harmful if swallowed.[3]
It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]
Caption: GHS Hazard identification for this compound.
Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Boiling Point | 345.818°C at 760 mmHg[1] |
| Purity | 97%[3] |
Note: Further data on properties such as melting point, density, and solubility are not consistently available across supplied safety data sheets.
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physical properties are not provided in the available MSDS. The toxicological data, where mentioned, was determined using Quantitative Structure Activity Relationship (QSAR) modeling.[2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the chemical and ensure laboratory safety.
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
Caption: Required Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
Caption: Chemical spill response workflow.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Specific Hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]
Toxicological and Ecological Information
A significant portion of the toxicological and ecological data for this compound is not available.
| Data Point | Result |
| Acute Toxicity | No data available[2] |
| Skin Corrosion/Irritation | No data available[2] |
| Serious Eye Damage/Irritation | No data available[2] |
| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2] |
| Germ Cell Mutagenicity | No data available[2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] |
| Reproductive Toxicity | No data available[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[2] |
| Aspiration Hazard | No data available[2] |
| Toxicity to Aquatic Life | No data available[1][2] |
| Persistence and Degradability | No data available[1][2] |
| Bioaccumulative Potential | No data available[1][2] |
| Mobility in Soil | No data available[1][2] |
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disclaimer: This document is intended as a technical guide for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a formal risk assessment. Users should always consult the original MSDS/SDS from the supplier before handling the chemical and ensure that they are trained in proper laboratory procedures.
References
The Synthetic Keystone: 4-Bromo-7-chloro-1H-indole and its Potential in Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – While direct biological activities of the specific compound 4-Bromo-7-chloro-1H-indole remain largely undocumented in publicly available scientific literature, its significance lies in its role as a crucial synthetic intermediate for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives of this compound by examining the established bioactivities of the broader class of halogenated indoles. The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous natural products and pharmaceuticals. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting molecules.
The Role of Halogenation in Modulating Biological Activity
The introduction of bromine and chlorine atoms to the indole nucleus at positions 4 and 7 is a key design element in medicinal chemistry. These substitutions can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation makes this compound a valuable building block for creating libraries of diverse compounds for biological screening.
Anticipated Biological Activities of this compound Derivatives
Based on extensive research into analogous halogenated indole compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Potential
Halogenated indoles have demonstrated significant promise as antimicrobial agents. Studies on various bromo- and chloro-substituted indoles have revealed their ability to inhibit the growth of pathogenic bacteria and disrupt biofilm formation. For instance, research on chloroindoles has shown efficacy against Vibrio parahaemolyticus, a common cause of seafood-borne gastroenteritis. The presence of halogens at positions 4 and 5 of the indole ring has been identified as being essential for potent antibacterial activity.[1] While specific data for the 4-bromo-7-chloro substitution pattern is not available, it is a reasonable hypothesis that derivatives could possess similar or enhanced antimicrobial effects.
Table 1: Illustrative Antimicrobial Activity of Halogenated Indoles
| Compound | Target Organism | Activity Metric | Value |
| 4-chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL[1] |
| 5-bromoindole | Vibrio parahaemolyticus | MIC | 50 µg/mL[1] |
| 7-chloroindole | Vibrio parahaemolyticus | MIC | 200 µg/mL[1] |
Note: This table presents data for related compounds to illustrate the potential of the this compound scaffold. MIC = Minimum Inhibitory Concentration.
The MIC of a compound is typically determined using the broth microdilution method. A standardized suspension of the target bacterium is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential
The indole nucleus is a common feature in many anticancer agents. Halogenation can enhance the anticancer activity of indole derivatives by influencing their interaction with key cellular targets such as kinases and tubulin. While no direct anticancer data for this compound is available, the broader class of halogenated indoles has shown promise in this area. For example, certain bromo-indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Synthetic Utility and Future Directions
The primary value of this compound lies in its versatility as a synthetic precursor. The bromine atom at position 4 and the chlorine atom at position 7 provide orthogonal handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in modern drug discovery. This allows for the systematic modification of the indole core to generate a diverse range of novel molecules with potentially unique biological activities.
The logical workflow for leveraging this intermediate in a drug discovery program is outlined below.
Caption: Drug discovery workflow starting from this compound.
Conclusion
While this compound itself is not currently recognized for specific biological activities, its true potential resides in its role as a highly valuable and versatile building block in medicinal chemistry. The established antimicrobial and anticancer activities of other halogenated indoles provide a strong rationale for the synthesis and evaluation of novel derivatives based on this scaffold. Future research efforts focused on the chemical elaboration of this compound are warranted and hold the promise of yielding new and effective therapeutic agents. Researchers in drug discovery are encouraged to explore the synthetic possibilities offered by this promising intermediate.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-7-chloro-1H-indole as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-7-chloro-1H-indole as a versatile synthetic intermediate in the discovery and development of novel therapeutic agents. The unique substitution pattern of this halogenated indole scaffold offers strategic advantages for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its di-halogenated structure provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The chlorine atom at the 7-position can also be functionalized or can serve to modulate the electronic properties and metabolic stability of the final compound.
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural analog, 4-bromo-7-fluoro-1H-indole, is a key intermediate in the synthesis of the potent BRAF kinase inhibitor, Dabrafenib (GSK2118436).[2] The synthetic strategies and biological activities detailed herein are based on this well-established example and are highly applicable to the chloro-analog due to the chemical similarities between fluorine and chlorine substituents in this context.
Application: Synthesis of BRAF Kinase Inhibitors
A primary application of this compound is in the synthesis of inhibitors targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma, making it a critical therapeutic target.[3]
Featured Drug Candidate: Dabrafenib (GSK2118436)
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[2][4] The synthesis of Dabrafenib showcases the utility of a 4-bromo-7-halo-1H-indole intermediate in constructing the core structure of the inhibitor.
Table 1: Biological Activity of Dabrafenib
| Target/Assay | IC50 (nM) | Reference |
| BRAF V600E (cell-free) | 0.7 | [5] |
| Wild-type BRAF (cell-free) | 4.9 | [5] |
| c-Raf (cell-free) | 6.3 | [5] |
| SKMEL28 (B-RafV600E) cell proliferation | 3 | [2] |
| A375P F11 (B-RafV600E) cell proliferation | 8 | [2] |
Signaling Pathway
Experimental Protocols
The following protocols describe the key synthetic steps for the synthesis of a Dabrafenib precursor, starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, a crucial step in elaborating the indole core.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-fluoro-4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-chloro-1H-indole.
Protocol 2: Sulfonamide Formation
This protocol describes the formation of the sulfonamide moiety, a key functional group in many kinase inhibitors, including Dabrafenib.
Materials:
-
The aryl-substituted indole from Protocol 1 (after further modifications to introduce an amine)
-
A sulfonyl chloride (e.g., propane-1-sulfonyl chloride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing intermediate (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv.) to the solution.
-
Slowly add the sulfonyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water.
-
Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its application in the synthesis of potent kinase inhibitors, exemplified by the BRAF inhibitor Dabrafenib (via its fluoro-analog), highlights its utility. The provided protocols for key synthetic transformations, such as the Suzuki-Miyaura coupling and sulfonamide formation, offer a solid foundation for researchers to explore the chemical space around this privileged scaffold and develop novel therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of 4-Bromo-7-chloro-1H-indole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-7-chloro-1H-indole as a key building block in the development of novel kinase inhibitors. While direct synthesis of commercialized kinase inhibitors from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. The methodologies outlined below are based on established synthetic strategies for analogous bromo-indole and bromo-azaindole scaffolds, which are pivotal in the synthesis of targeted therapeutics like BRAF inhibitors.
The strategic placement of bromine and chlorine atoms on the indole ring offers versatile handles for functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the quest for potent and selective kinase inhibitors.
Key Synthetic Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, and amino moieties that are crucial for binding to the kinase active site.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 4-position of the indole core. These appended ring systems can be designed to interact with specific regions of the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of amine functionalities at the 4-position, which can act as key hydrogen bond donors or acceptors, mimicking the hinge-binding interactions of ATP with the kinase.
Target Kinases and Signaling Pathways
Derivatives of this compound are anticipated to target key kinases implicated in cancer and other diseases. A primary example of a pathway targeted by inhibitors with a similar core structure is the MAPK/ERK signaling cascade, which is frequently dysregulated in various malignancies.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4"]; RAS [label="RAS", fillcolor="#4285F4"]; BRAF [label="BRAF", fillcolor="#EA4335", shape=ellipse]; MEK [label="MEK1/2", fillcolor="#FBBC05"]; ERK [label="ERK1/2", fillcolor="#34A853"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, c-Jun)", fillcolor="#5F6368"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative\n(Hypothetical Inhibitor)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335", peripheries=2];
// Edges RTK -> RAS [label="Activation"]; RAS -> BRAF [label="Activation"]; BRAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Transcription -> Proliferation; Inhibitor -> BRAF [arrowhead="tee", color="#EA4335", style=dashed, label="Inhibition"]; } .dot Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by a kinase inhibitor derived from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1H-indole.
// Nodes Start [label="Combine Reactants:\nthis compound,\nArylboronic acid, Base"]; Inert [label="Establish Inert\nAtmosphere (N₂/Ar)"]; Catalyst [label="Add Palladium\nCatalyst"]; Solvent [label="Add Degassed\nSolvent"]; Heat [label="Heat and Stir\n(80-100 °C)"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)"]; Workup [label="Work-up:\nExtraction and Washing"]; Purify [label="Purification:\nColumn Chromatography"]; Product [label="4-Aryl-7-chloro-1H-indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inert; Inert -> Catalyst; Catalyst -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } .dot Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and cesium carbonate.
-
Add the anhydrous solvent to the tube via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-chloro-1H-indole derivative.
Data Presentation
The following table presents hypothetical but representative in vitro potency data for kinase inhibitors synthesized from scaffolds analogous to this compound, demonstrating the potential of this building block.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypothetical-1 | BRAFV600E | 15 |
| Hypothetical-2 | c-Met | 25 |
| Hypothetical-3 | VEGFR2 | 40 |
| Hypothetical-4 | FGFR1 | 30 |
| Hypothetical-5 | ALK | 55 |
Note: The data presented in this table is for illustrative purposes and is based on activities of structurally related indole and azaindole kinase inhibitors. Actual IC₅₀ values for derivatives of this compound would need to be determined experimentally.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust and well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of substituted indole compounds. These compounds have the potential to target a range of kinases implicated in various diseases, making this building block a significant tool for researchers and professionals in the field of drug discovery and development. The protocols and data provided herein serve as a foundational guide for the successful utilization of this compound in the generation of next-generation targeted therapeutics.
Application Notes and Protocols for the Synthesis of a Key Lenacapavir Intermediate
This document provides detailed application notes and protocols for the synthesis of a crucial heterocyclic intermediate of Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine. While the specified starting material was 4-Bromo-7-chloro-1H-indole, publicly available literature extensively details the synthesis of the structurally significant indazole fragment, which is a key component in the total synthesis of Lenacapavir.[1][2][3] The following protocols are based on a practical, two-step synthetic route starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1] This method has been successfully demonstrated on a hundred-gram scale without requiring column chromatography for purification, offering an economical route for large-scale production.[1][2][3]
Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor.[4][5] Its complex structure necessitates a convergent synthetic strategy, where the molecule is assembled from several key intermediates.[4][6] The 7-bromo-4-chloro-1H-indazol-3-amine moiety represents one of these essential building blocks.[1]
Overall Synthesis Pathway
The synthesis involves a two-step process: a regioselective bromination of 2,6-dichlorobenzonitrile followed by a cyclization reaction with hydrazine to form the desired 3-aminoindazole product.[1]
Caption: Two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile
This protocol describes the regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid.[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
98% Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flask charged with 98% sulfuric acid (3 volumes), add 2,6-dichlorobenzonitrile (1 equivalent) in portions at room temperature.
-
Cool the resulting mixture to 0-5 °C using an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.
-
Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS or HPLC).
-
Upon completion, carefully pour the reaction mixture into ice water (10 volumes).
-
Extract the aqueous mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from isopropanol.[1]
Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol details the regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate to form the final product.[1]
Materials:
-
3-Bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Ethyl acetate
-
Deionized Water
-
Brine
Procedure:
-
Charge a degassed Parr reactor with 3-bromo-2,6-dichlorobenzonitrile (1 equivalent), hydrazine hydrate (4 equivalents), and 2-MeTHF (5 volumes) at room temperature.[1]
-
Seal the reactor and heat the reaction mixture to 105 °C. Stir at this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to 25 °C.
-
Add water (3 volumes) to the mixture.
-
Extract the product with ethyl acetate (3 x 3.75 volumes).
-
Combine the organic layers and wash with brine (3.75 volumes).
-
Dry the organic phase, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-4-chloro-1H-indazol-3-amine.[1] The product can be purified without column chromatography.[1][2]
Data Presentation
The following table summarizes the reaction conditions and yields for the two-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (%) | Reference |
| 1 | Bromination | NBS, H₂SO₄ | H₂SO₄ | 0 - RT | 18 | 76 - 81 | >98 | [1] |
| 2 | Cyclization | Hydrazine Hydrate | 2-MeTHF | 105 | 18 | 50 - 56 | >98 | [1] |
| Overall | Two-Step Synthesis | - | - | - | - | 38 - 45 | - | [1] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final purified intermediate.
Caption: Detailed workflow for the synthesis of the Lenacapavir intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Alkylation of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-bromo-7-chloro-1H-indole, a critical transformation for the synthesis of various pharmacologically active compounds. The protocols are based on established methodologies for the N-alkylation of substituted indoles, employing classical conditions with sodium hydride as the base.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and its N-alkylation provides a straightforward method for introducing molecular diversity and modulating biological activity. The presence of bromo and chloro substituents on the indole core of this compound offers opportunities for further functionalization, making its N-alkylated derivatives valuable intermediates in drug discovery. Classical N-alkylation of indoles typically involves deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by reaction with an alkylating agent.[1] This method generally affords high yields and excellent selectivity for N-alkylation over C-alkylation.[1]
Reaction Principle
The N-alkylation of this compound proceeds via a two-step mechanism. First, the acidic proton on the indole nitrogen is abstracted by a strong base, typically sodium hydride, to form a resonance-stabilized indole anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a second step to form the N-alkylated product through a nucleophilic substitution reaction (SN2).
Key Reaction Parameters
Several factors can influence the efficiency and outcome of the N-alkylation reaction:
-
Base: Sodium hydride is a commonly used strong base for this transformation. The stoichiometry of the base is crucial; a slight excess is often used to ensure complete deprotonation.
-
Solvent: Anhydrous polar aprotic solvents like DMF and THF are preferred as they effectively solvate the indole anion and do not interfere with the reaction.
-
Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (iodides, bromides, and chlorides). The reactivity of the halide follows the order I > Br > Cl.
-
Temperature: The deprotonation step is often carried out at 0°C to control the reaction rate, followed by warming to room temperature or gentle heating for the alkylation step.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the alkylating agent.
Experimental Protocols
The following are representative protocols for the N-alkylation of this compound with different alkylating agents.
Protocol 1: N-Methylation of this compound
This protocol describes the synthesis of 4-bromo-7-chloro-1-methyl-1H-indole.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes turbid.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-bromo-7-chloro-1-methyl-1H-indole.
Protocol 2: N-Benzylation of this compound
This protocol describes the synthesis of 1-benzyl-4-bromo-7-chloro-1H-indole.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (C₆H₅CH₂Br)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1, using anhydrous THF as the solvent.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0°C.
-
Stir the mixture at 0°C for 1 hour.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound based on general procedures for substituted indoles. Please note that yields are representative and may vary based on experimental conditions and scale.
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide | NaH (1.2) | DMF | 0 to RT | 12 | 85-95 |
| 2 | Ethyl Bromide | NaH (1.2) | DMF | 0 to RT | 16 | 80-90 |
| 3 | Benzyl Bromide | NaH (1.2) | THF | 0 to RT | 16 | 80-90 |
| 4 | Propargyl Bromide | NaH (1.2) | THF | 0 to RT | 12 | 75-85 |
| 5 | Allyl Bromide | NaH (1.2) | DMF | 0 to RT | 12 | 80-90 |
RT = Room Temperature
Visualizations
Reaction Workflow:
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway Analogy (Reaction Mechanism):
Caption: Simplified representation of the N-alkylation reaction mechanism.
References
Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate.[2] For drug development professionals, the indole scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic drugs. The targeted functionalization of the indole core, such as the introduction of aryl or heteroaryl substituents, is a key strategy in medicinal chemistry to modulate biological activity.
This document provides detailed application notes and protocols for the selective Suzuki coupling of 4-Bromo-7-chloro-1H-indole. This substrate offers the potential for selective functionalization at the C4-position due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds.
Principle of Regioselective Suzuki Coupling
The selective functionalization of a dihalogenated substrate in a Suzuki coupling reaction is primarily governed by the relative rates of oxidative addition of the carbon-halogen bonds to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is I > Br > OTf > Cl.[3] In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C4 position under carefully controlled conditions. By choosing an appropriate palladium catalyst, ligand, base, and solvent system, the reaction can be directed to favor the formation of the 4-aryl-7-chloro-1H-indole product, leaving the chlorine atom available for subsequent transformations.
Experimental Protocols
While a specific, optimized protocol for this compound is not extensively reported, the following protocols are based on established procedures for the selective Suzuki coupling of related bromo-chloro arenes and N-heterocycles.[4][5][6] Researchers should consider these as robust starting points for optimization.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol utilizes a commonly available and effective palladium catalyst for selective C-Br bond activation.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous, inert solvent for workup (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (Na₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M of the limiting reagent) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-chloro-1H-indole.
Protocol 2: Conditions Employing a Ligated Palladium Pre-catalyst
This protocol uses a palladium(II) pre-catalyst with a phosphine ligand, which can offer enhanced stability and activity.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand (e.g., PCy₃, SPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Anhydrous, inert solvent for workup (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (K₂CO₃ or K₃PO₄, 2.5 eq).
-
In a separate vial, pre-form the active catalyst by dissolving Pd(OAc)₂ (0.02 eq, 2 mol%) and the phosphine ligand (0.04 eq, 4 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the main reaction vessel.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture (e.g., toluene/water).
-
Heat the reaction to 90-110 °C and stir.
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous workup and purification as outlined in Protocol 1.
Data Presentation: Summary of Reaction Conditions for Selective Suzuki Coupling
The following table summarizes various conditions reported for the selective Suzuki coupling of bromo-chloro arenes and related heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Type |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | High | Bromo-chloro-pyrimidine |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 73-98 | Bromo-(chloromethyl)benzene |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good | Bromo-indazole |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate-Good | Bromo-indazole |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Workflow for Selective Suzuki Coupling
Caption: General Experimental Workflow for Selective Suzuki Coupling.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of 4-Bromo-7-chloro-1H-indole via palladium-catalyzed cross-coupling reactions. Due to the differential reactivity of the carbon-halogen bonds, these reactions can be directed with high regioselectivity to the more labile C4-Br bond over the less reactive C7-Cl bond. This allows for the synthesis of a diverse array of 4-substituted-7-chloro-1H-indole derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.
The protocols outlined below are model procedures based on established methodologies for similar dihaloarenes and are intended to serve as a starting point for optimization.
Regioselectivity of Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The relative bond dissociation energies of C-X bonds follow the trend C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 4-position of this compound is significantly more reactive towards oxidative addition than the C-Cl bond at the 7-position. This inherent difference in reactivity allows for selective cross-coupling at the C4 position while leaving the C7-chloro group intact for potential subsequent transformations.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Table 1: Summary of Model Conditions and Yields for Suzuki-Miyaura Coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (5 mol%).
-
Add the degassed solvent mixture (Toluene/H₂O, 4:1).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1H-indole.
Caption: Workflow for Suzuki-Miyaura Coupling.
II. Heck Reaction
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene.[1]
Table 2: Summary of Model Conditions and Yields for the Heck Reaction of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 16 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 70-80 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 65-75 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Under the inert atmosphere, add potassium carbonate (2.0 equiv) and anhydrous DMF.[1]
-
Add the alkene (1.2 equiv) to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer and wash it with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkenyl-7-chloro-1H-indole.[1]
Caption: Workflow for the Heck Reaction.
III. Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide.
Table 3: Summary of Model Conditions and Yields for the Sonogashira Coupling of this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 3 | 1-Heptyne | Pd₂(dba)₃ (1.5) | CuI (3) | Piperidine | DMF | 50 | 12 | 75-85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-7-chloro-1H-indole.
Caption: Workflow for the Sonogashira Coupling.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2]
Table 4: Summary of Model Conditions and Yields for the Buchwald-Hartwig Amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (2 mol%) and BINAP (3 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill this flask with the inert gas.
-
Add the amine (1.2 equiv) followed by the pre-formed catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the 4-amino-7-chloro-1H-indole derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Functionalization at the N1 Position of 4-Bromo-7-chloro-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the N1 position of 4-Bromo-7-chloro-1H-indole. This versatile heterocyclic scaffold is a key building block in the synthesis of various biologically active molecules. The electron-withdrawing nature of the bromine and chlorine substituents on the benzene ring influences the reactivity of the indole core, making specific reaction conditions crucial for successful N1-functionalization. These protocols offer a starting point for the synthesis of libraries of N-substituted this compound derivatives for applications in drug discovery and medicinal chemistry, particularly for the development of kinase inhibitors.
Overview of N1-Functionalization Strategies
The functionalization of the N1 position of the indole ring is a critical step in modifying the steric and electronic properties of the molecule, which can significantly impact its biological activity. The primary methods for N1-functionalization include N-alkylation, N-arylation, and N-acylation.
-
N-Alkylation: Introduces alkyl groups to the indole nitrogen, a common strategy to enhance lipophilicity and modulate binding to biological targets.
-
N-Arylation: Attaches aryl or heteroaryl moieties, which can introduce additional binding interactions and expand the structural diversity of the molecule.
-
N-Acylation: Incorporates acyl groups, which can act as hydrogen bond acceptors and introduce different pharmacokinetic properties.
Experimental Protocols and Quantitative Data
The following protocols are based on established methodologies for the N-functionalization of indoles and have been adapted for this compound. Researchers should note that optimization of these conditions may be necessary for specific substrates.
N-Alkylation of this compound
A widely used method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an alkyl halide.[1]
General Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Representative Data for N-Alkylation of Substituted Indoles
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 2 | 25 | 95 |
| 2 | Ethyl Bromide | NaH | DMF | 4 | 25 | 92 |
| 3 | Benzyl Bromide | NaH | DMF | 3 | 25 | 90 |
Note: Yields are based on general literature for substituted indoles and may vary for this compound.
N-Arylation of this compound
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the N-arylation of indoles.
General Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 2: Representative Data for N-Arylation of Substituted Indoles
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl Iodide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 24 | 80 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 120 | 20 | 75 |
Note: Yields are based on general literature for substituted indoles and may vary for this compound.
N-Acylation of this compound
N-acylation can be achieved using acyl chlorides or other acylating agents in the presence of a base.
General Protocol:
-
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add the acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Table 3: Representative Data for N-Acylation of Substituted Indoles
| Entry | Acylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 1 | 25 | 98 |
| 2 | Benzoyl Chloride | Pyridine | THF | 2 | 25 | 95 |
| 3 | Isobutyryl Chloride | Et₃N | DCM | 1.5 | 25 | 93 |
Note: Yields are based on general literature for substituted indoles and may vary for this compound.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
N-substituted indole derivatives are a promising class of compounds for the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4][5] The N1-substituent can be tailored to occupy specific pockets in the ATP-binding site of these kinases, thereby enhancing potency and selectivity.
The general workflow for the synthesis and evaluation of N1-functionalized this compound derivatives as kinase inhibitors is depicted below.
Caption: Workflow for the development of N1-functionalized this compound derivatives as kinase inhibitors.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5] Inhibitors targeting this pathway are of significant interest in oncology.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by N1-functionalized this compound derivatives.
Conclusion
The functionalization of the N1 position of this compound provides a powerful strategy for the generation of novel chemical entities with potential therapeutic applications. The protocols outlined in this document serve as a foundation for the synthesis of diverse libraries of N-substituted derivatives. The exploration of these compounds as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, represents a promising avenue for the discovery of new anticancer agents. Careful optimization of reaction conditions and thorough biological evaluation will be critical for the successful development of drug candidates from this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 4-Bromo-7-chloro-1H-indole. This versatile building block offers two distinct reactive sites, the C4-Bór bond and the C7-Cl bond, allowing for selective modification through various palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds—with the C-Br bond being more susceptible to oxidative addition to a palladium(0) catalyst—forms the basis for the regioselective transformations detailed herein. This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of substituted indole derivatives for applications in drug discovery and materials science.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to selectively occur at the more reactive C4-Br position.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Quantitative Data:
While specific data for this compound is not extensively published, the following table presents typical conditions and yields for the Suzuki-Miyaura coupling of a related 4-substituted-7-bromo-1H-indazole system, demonstrating high regioselectivity for the C7-Br position.[1] These conditions serve as a strong starting point for the selective coupling at the C4-Br position of this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 |
| 2 | 3-Thienylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 78 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 82 |
Experimental Protocol:
Materials:
-
This compound
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05-0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of 1,4-dioxane (6 mL), ethanol (3 mL), and water (1 mL).
-
Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, and by tuning the reaction conditions, selective amination at the C4 position of this compound can be achieved.
Reaction Principle:
This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine.
Quantitative Data:
The following data for the amination of N-substituted 4-bromo-7-azaindoles provides a strong basis for developing a selective protocol for this compound.[2] The use of a bulky biarylphosphine ligand like Xantphos is often crucial.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 3 | 85 |
| 3 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3 | 88 |
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cs₂CO₃ or K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond, providing access to alkynyl-substituted indoles. As with other palladium-catalyzed couplings, selectivity for the C4-Br bond is expected.
Reaction Principle:
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium complex.
References
Experimental procedure for the synthesis of 4-Bromo-7-chloro-1H-indole derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Bromo-7-chloro-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The procedure is based on the well-established Fischer indole synthesis, a reliable method for the preparation of substituted indoles.
Introduction
Halogenated indoles are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the development of novel therapeutic agents. This protocol outlines a two-step synthesis commencing from the commercially available 2-bromo-5-chloroaniline.
Overall Reaction Scheme
The synthesis proceeds via two key steps:
-
Diazotization and Reduction: Conversion of 2-bromo-5-chloroaniline to the corresponding phenylhydrazine derivative.
-
Fischer Indole Synthesis: Cyclization of the phenylhydrazine with acetaldehyde to form the target this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-Bromo-5-chloroaniline | (2-Bromo-5-chlorophenyl)hydrazine hydrochloride | 257.94 | 75-85 | >95 |
| 2 | (2-Bromo-5-chlorophenyl)hydrazine hydrochloride, Acetaldehyde | This compound | 230.49 | 60-70 | >98 |
Spectroscopic Data (Predicted)
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| This compound | 8.15 (br s, 1H, NH), 7.30 (t, J = 2.8 Hz, 1H, H2), 7.15 (d, J = 8.0 Hz, 1H, H5), 6.95 (d, J = 8.0 Hz, 1H, H6), 6.60 (dd, J = 2.8, 1.6 Hz, 1H, H3) | 135.5, 130.0, 128.5, 125.0, 122.0, 115.0, 112.0, 101.0 |
Note: The spectroscopic data is predicted based on known chemical shifts for similar indole derivatives and should be confirmed by experimental analysis.
Experimental Protocols
Step 1: Synthesis of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Stannous Chloride Dihydrate (SnCl2·2H2O)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-5-chloroaniline (10.0 g, 48.4 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.5 g, 50.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate 500 mL beaker, dissolve stannous chloride dihydrate (32.8 g, 145.2 mmol) in concentrated HCl (30 mL) with cooling.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to afford (2-bromo-5-chlorophenyl)hydrazine hydrochloride as a pale-yellow solid.
Step 2: Synthesis of this compound
Materials:
-
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride
-
Acetaldehyde
-
Ethanol
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve (2-bromo-5-chlorophenyl)hydrazine hydrochloride (5.0 g, 19.4 mmol) in ethanol (100 mL).
-
Add acetaldehyde (1.1 mL, 19.4 mmol) to the solution and stir at room temperature for 1 hour to form the hydrazone in situ.
-
Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Utilization of 4-Bromo-7-chloro-1H-indole in Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of novel heterocyclic compounds utilizing 4-Bromo-7-chloro-1H-indole as a versatile starting material. The inherent reactivity of the bromo and chloro substituents, coupled with the indole scaffold, offers a rich platform for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The following sections detail key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.
Introduction
This compound is a halogenated indole derivative that serves as a valuable building block in organic synthesis.[1] Its structure is amenable to a variety of chemical modifications, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic properties.[1] The differential reactivity of the bromine and chlorine atoms can be exploited for selective functionalization, and the indole nitrogen provides a further site for derivatization. This document outlines key applications of this compound in the synthesis of novel heterocyclic compounds, with a focus on palladium-catalyzed C-C and C-N bond-forming reactions, which are fundamental transformations in drug discovery.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of aryl halides. These methods are widely employed in the pharmaceutical industry for the synthesis of complex molecules.[2][3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is highly versatile and tolerates a wide range of functional groups. In the context of this compound, the more reactive C-Br bond is expected to undergo preferential coupling, allowing for the selective introduction of aryl or heteroaryl substituents at the 4-position.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Halo-indoles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 7-Bromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | 4-Chloro-1H-indole | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1H-indole.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is instrumental in the synthesis of numerous pharmaceutical compounds.[4] Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is expected to be more reactive, allowing for selective amination at the 4-position.
Quantitative Data for Buchwald-Hartwig Amination of Substituted Halo-azaindoles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 91 |
| 2 | 4-Bromo-7-azaindole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 18 | 88 |
| 3 | 4-Chloro-7-azaindole | Benzylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-chloro-1H-indole derivative.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-b]indoles
The indole nucleus can be used as a template to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.[5] One such example is the synthesis of pyrimido[4,5-b]indoles, which have shown affinity for multiple anticancer targets.[5] A four-component reaction provides an efficient route to this scaffold.[6]
Quantitative Data for the Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles from Substituted Indole-3-carbaldehydes
| Entry | Indole-3-carbaldehyde | Aldehyde | Amine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1H-indole-3-carbaldehyde | Benzaldehyde | NH₄I | None | DMSO | 120 | 12 | 96 |
| 2 | 5-Bromo-1H-indole-3-carbaldehyde | 4-Chlorobenzaldehyde | NH₄I | None | DMSO | 120 | 12 | 71 |
| 3 | 1H-indole-3-carbaldehyde | 4-Methylbenzaldehyde | NH₄I | None | DMSO | 120 | 12 | 85 |
| 4 | 6-Chloro-1H-indole-3-carbaldehyde | Benzaldehyde | NH₄I | None | DMSO | 120 | 12 | 82 |
Experimental Protocol: Synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole Derivative
This protocol is adapted from the synthesis of related pyrimido[4,5-b]indoles and can be applied to a suitably functionalized this compound derivative (e.g., the corresponding 3-carbaldehyde).
-
Reaction Setup: In a sealed tube, combine the 7-chloro-1H-indole-3-carbaldehyde derivative (1.0 mmol, 1.0 equiv.), an aromatic aldehyde (1.2 mmol, 1.2 equiv.), and ammonium iodide (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 3 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitate by filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization or flash column chromatography on silica gel to afford the desired 7-chloro-9H-pyrimido[4,5-b]indole derivative.[6]
Diagram: Logical Flow for Fused Heterocycle Synthesis
Caption: Pathway to fused pyrimidoindoles.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The application of robust and well-established synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the systematic exploration of chemical space around the indole core. Furthermore, its use in multicomponent reactions to construct fused heterocyclic systems opens avenues for the discovery of new molecular scaffolds with potential biological activity. The protocols and data presented herein serve as a guide for researchers in the effective utilization of this building block in their synthetic and drug discovery endeavors.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 4-Bromo-7-chloro-1H-indole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its halogenated scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications such as enzyme inhibitors or receptor modulators.[1] The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and development programs.
Synthetic Strategy: The presented protocol details a scalable, two-step synthesis of this compound based on the classical Fischer indole synthesis.[2][3] This method is widely used in the pharmaceutical industry due to its reliability and adaptability to a wide range of substituted indoles.[2][4]
The synthesis commences with the preparation of the key intermediate, (2-chloro-5-bromophenyl)hydrazine, from commercially available 2-chloro-5-bromoaniline. This is achieved via a standard diazotization reaction followed by reduction. The resulting hydrazine salt is then subjected to a Fischer indolization reaction with an acetaldehyde equivalent (glycolaldehyde diethyl acetal) in the presence of an acid catalyst to yield the target compound, this compound. The final product is isolated and purified using recrystallization, a method suitable for large-scale production to ensure high purity.
Workflow Overview:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
2.1 Part 1: Synthesis of (2-chloro-5-bromophenyl)hydrazine
This procedure is adapted from standard methods for the synthesis of substituted phenylhydrazines.
Materials and Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration flask
-
2-chloro-5-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Diazotization:
-
In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-5-bromoaniline (20.6 g, 100 mmol) in a mixture of concentrated HCl (50 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 1 L beaker, dissolve stannous chloride dihydrate (67.7 g, 300 mmol) in concentrated HCl (100 mL). Cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water (2 x 30 mL).
-
To obtain the free hydrazine base for the next step, the hydrochloride salt can be neutralized. Suspend the filter cake in water (200 mL) and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloro-5-bromophenyl)hydrazine as a solid.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diazonium salts are potentially explosive and should be kept cold and not isolated.
-
Hydrazine derivatives are toxic and should be handled with care.
2.2 Part 2: Scale-up Synthesis of this compound
This protocol describes the synthesis on a 100 mmol scale.
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
(2-chloro-5-bromophenyl)hydrazine (from Part 1, ~100 mmol)
-
Glycolaldehyde diethyl acetal (14.7 g, 110 mmol)
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Toluene
-
Ice water
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
Charge the 1 L flask with (2-chloro-5-bromophenyl)hydrazine (~22.2 g, 100 mmol) and toluene (400 mL).
-
Add glycolaldehyde diethyl acetal (14.7 g, 110 mmol) to the suspension.
-
Slowly and carefully add polyphosphoric acid (100 g) with good stirring. An exotherm may be observed. Alternatively, use a mixture of glacial acetic acid (250 mL) and concentrated sulfuric acid (10 mL) as the catalyst.[2][4]
-
-
Fischer Indolization:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 500 mL of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of 10 M NaOH solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
2.3 Part 3: Purification Protocol
Materials and Equipment:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filtration flask
-
Heptane or Hexanes
-
Toluene or Isopropanol
Procedure:
-
Recrystallization:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture, such as toluene/heptane or isopropanol/water, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 hour to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane or hexanes.
-
Dry the product under vacuum at 40 °C to a constant weight.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Representative Results
| Parameter | Step 1: Hydrazine Synthesis | Step 2: Indole Synthesis & Purification |
| Starting Material | 2-chloro-5-bromoaniline | (2-chloro-5-bromophenyl)hydrazine |
| Scale (mmol) | 100 | 100 |
| Product | (2-chloro-5-bromophenyl)hydrazine | This compound |
| Molecular Weight ( g/mol ) | 221.48 | 230.49 |
| Theoretical Yield (g) | 22.2 | 23.0 |
| Typical Yield (g) | 17.8 - 19.5 | 17.3 - 19.6 |
| Typical Yield (%) | 80 - 88% | 75 - 85% |
| Purity (by HPLC) | >95% | >99% after recrystallization |
| Appearance | Off-white to tan solid | Light yellow to beige crystalline solid |
Table 2: Analytical Data for this compound
| Analysis | Specification |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Light yellow to beige crystalline solid |
| Melting Point | ~ 95-100 °C (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.2 (br s, 1H, NH), 7.3-7.1 (m, 3H, Ar-H), 6.6 (m, 1H, Ar-H) ppm (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 134, 129, 126, 125, 123, 118, 112, 102 ppm (Predicted) |
| Purity (HPLC) | ≥ 99.0% |
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 4-Bromo-7-chloro-1H-indole synthesis. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A1: A highly effective method for the synthesis of 7-substituted indoles, such as this compound, is the Bartoli indole synthesis . This reaction utilizes an ortho-substituted nitroarene and a vinyl Grignard reagent to construct the indole ring. For the target molecule, the proposed starting material is 2-Bromo-5-chloronitrobenzene, which is reacted with vinylmagnesium bromide. The ortho-bromo substituent is crucial for achieving a good yield in the Bartoli synthesis.[1][2][3][4]
Q2: How can I synthesize the starting material, 2-Bromo-5-chloronitrobenzene?
A2: 2-Bromo-5-chloronitrobenzene can be prepared via the nitration of 1-bromo-4-chlorobenzene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. It is important to carefully control the reaction temperature to prevent the formation of dinitro byproducts.[5] Greener synthesis alternatives are also being explored, such as using solid acid catalysts like zeolites or photochemical methods to reduce hazardous waste.[1]
Q3: What are the critical parameters to control during the Bartoli indole synthesis for optimal yield?
A3: Several parameters are critical for maximizing the yield of this compound:
-
Stoichiometry of the Grignard Reagent: At least three equivalents of the vinyl Grignard reagent are necessary for the reaction to proceed to completion when starting with a nitroarene.[1][6][7]
-
Temperature: The reaction is typically performed at low temperatures, generally between -40°C and 0°C, to control the reactivity of the Grignard reagent and minimize side reactions.[3]
-
Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Purity of Reagents: The use of high-purity starting materials and dry solvents is essential to prevent quenching of the Grignard reagent and other side reactions.[2][8]
Q4: What are the common side products in the synthesis of this compound?
A4: Potential side products in the Bartoli synthesis of halogenated indoles include:
-
Anilines: Formed from the reduction of the nitro group without indole ring formation.
-
Over-reduction products: Where one or both halogen atoms are removed.
-
Isomeric indoles: Although the ortho-substituent directs the cyclization, small amounts of other isomers may form.
-
Unreacted starting material: Incomplete reaction can be a significant issue.
During the synthesis of sertindole, a related chloro-substituted indole, impurities from over-reduction and incomplete alkylation were observed.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Grignard reagent | Ensure the Grignard reagent is freshly prepared or properly stored. Use anhydrous solvents and glassware to prevent quenching. |
| Impure starting materials | Purify the 2-Bromo-5-chloronitrobenzene before use. Ensure the vinylmagnesium bromide is of high quality.[2] | |
| Incorrect reaction temperature | Maintain a low temperature (e.g., -40°C to -20°C) during the addition of the Grignard reagent.[3] Allow the reaction to slowly warm to room temperature if TLC indicates a stalled reaction. | |
| Insufficient Grignard reagent | Use at least three equivalents of vinylmagnesium bromide per equivalent of the nitroarene.[1][6][7] | |
| Formation of Multiple Products (as seen on TLC) | Side reactions due to temperature fluctuations | Maintain strict temperature control throughout the reaction. Add the Grignard reagent slowly and dropwise to manage the exotherm. |
| Presence of water or oxygen | Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| Difficulty in Product Purification | Co-elution of product with impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product instability on silica gel | For acid-sensitive indoles, consider using a neutral or basic purification method, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Synthesis of 2-Bromo-5-chloronitrobenzene (Starting Material)
A general procedure for the nitration of a halo-substituted benzene involves the slow addition of the halo-benzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
Reaction Conditions for Nitration of Bromobenzene (for reference):
| Parameter | Value |
| Reagents | Bromobenzene, Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-10 °C |
| Key Observation | Formation of p-bromonitrobenzene as the major product. |
Note: Specific conditions for 1-bromo-4-chlorobenzene would need to be optimized.
Bartoli Synthesis of this compound
This protocol is a general guideline based on the Bartoli indole synthesis. Optimization for this specific substrate is recommended.
Table of Reaction Parameters:
| Parameter | Recommended Condition |
| Starting Material | 2-Bromo-5-chloronitrobenzene |
| Reagent | Vinylmagnesium bromide (1.0 M solution in THF) |
| Stoichiometry | 3.0 - 3.5 equivalents of Grignard reagent |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Initial addition at -40°C to -20°C; then allow to warm slowly. |
| Reaction Time | Monitor by TLC until consumption of starting material. |
| Work-up | Quench with a saturated aqueous solution of ammonium chloride. |
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 2-Bromo-5-chloronitrobenzene in anhydrous THF.
-
Grignard Addition: The solution is cooled to the desired low temperature (e.g., -40°C). The vinylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: The reaction progress is monitored by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-7-chloro-1H-indole by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Bromo-7-chloro-1H-indole using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard and most recommended stationary phase for the purification of this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Due to the indole nucleus, which can be sensitive to acid, it is crucial to assess the stability of the compound on silica gel. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).
Q2: How do I determine the optimal mobile phase for my column?
A2: The ideal mobile phase should provide a good separation between your target compound and any impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for halogenated indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.25-0.35 for the this compound on the TLC plate to ensure good separation on the column.
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A3: If your compound is showing very low or no mobility, the solvent system is not polar enough. You can try switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. The addition of a small amount of a polar solvent like methanol can significantly increase the eluting power of the mobile phase.
Q4: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A4: To improve separation, you can try the following:
-
Optimize the Mobile Phase: Test different solvent combinations and ratios using TLC. A less polar solvent system will generally provide better separation for compounds with close Rf values.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to resolve closely eluting compounds.
-
Column Dimensions: Use a longer, narrower column for better separation efficiency.
-
Sample Loading: Ensure you load the sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
Q5: How can I visualize the colorless this compound on a TLC plate and in the collected fractions?
A5: Since this compound is expected to be a colorless or slightly yellow solid, you can use the following visualization techniques:
-
UV Light: The indole ring is UV active, so the compound should appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).
-
Staining: If UV visualization is not sufficient, you can use a chemical stain. A p-anisaldehyde stain followed by gentle heating is a general-purpose stain that works for many organic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | 1. Mobile phase is not polar enough.2. Compound may have degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to a dichloromethane mobile phase).2. Test the stability of your compound on a TLC plate. If it degrades, consider using deactivated silica gel or alumina. |
| Compound elutes too quickly (with the solvent front). | 1. Mobile phase is too polar.2. The sample was loaded in a solvent that is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).2. Load the sample in a minimal amount of a less polar solvent or dry load it onto silica gel. |
| Poor separation of spots (co-elution). | 1. Inappropriate mobile phase.2. Column was not packed properly.3. Column was overloaded with sample. | 1. Perform further TLC analysis to find a more optimal solvent system that gives a larger ΔRf between your product and impurities.2. Ensure the column is packed uniformly without any air bubbles or cracks.3. Use a larger column or reduce the amount of sample loaded. |
| Streaking of spots on TLC and tailing of bands on the column. | 1. Compound is too polar for the solvent system.2. Compound might be acidic or basic.3. The sample is not sufficiently soluble in the mobile phase. | 1. Increase the polarity of the mobile phase.2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (typically 0.1-1%).3. Ensure your crude sample is fully dissolved before loading, or opt for dry loading. |
| Cracks or channels forming in the silica bed. | 1. The silica gel was not packed uniformly.2. The solvent level dropped below the top of the silica bed. | 1. Repack the column carefully, ensuring a homogenous slurry.2. Always keep the solvent level above the silica bed during the entire run. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of halogenated indoles. Please note that the specific values for this compound may need to be optimized for your specific crude material and impurity profile. The data for the target compound is an educated estimation based on the structurally similar 4-chloro-2-phenyl-1H-indole[1].
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for gravity column chromatography. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (7:1 v/v) | This is a suggested starting point. The optimal ratio should be determined by TLC. |
| Estimated Rf of this compound | ~0.30 - 0.40 | In Hexane:Ethyl Acetate (7:1). This is an estimate and should be confirmed by TLC. |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution. A shallow gradient of increasing ethyl acetate may be necessary for complex mixtures. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
2.1. TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio and test progressively more polar ratios like 7:1, 5:1, etc.).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.
2.2. Column Preparation (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Clamp the column vertically.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture determined from TLC).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica bed.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica surface.
2.3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Wash the sides of the column with a small amount of the mobile phase and allow this to enter the silica bed.
2.4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities.
2.5. Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.
-
Determine the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Fischer indole synthesis of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing halogenated indoles using the Fischer indole synthesis?
A1: During the Fischer indole synthesis of halogenated indoles, several side reactions can occur, leading to impurities and reduced yields. The most common side products include:
-
Regioisomers: When using unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of isomeric indoles.[1] The choice of acid and steric effects can influence this regioselectivity.[1]
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate is a known failure mode of the Fischer indole synthesis, resulting in the formation of aniline byproducts.[1][2] This is more likely with electron-donating groups on the starting materials.[2]
-
Indolenine Derivatives: Incomplete rearrangement or alternative cyclization pathways can lead to the formation of indolenine impurities.[1][3]
-
Dehalogenation: Loss of the halogen atom from the phenylhydrazine ring can occur, especially under harsh reaction conditions, yielding the non-halogenated indole.[2]
-
"Abnormal" Fischer Indolization: In some cases, particularly with substituents like methoxy groups, cyclization can occur on the same side as the substituent, leading to unexpected products. For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate can be accompanied by the formation of ethyl 6-chloroindole-2-carboxylate as a major abnormal product when using HCl/EtOH.[4]
Q2: How does the halogen substituent on the phenylhydrazine ring affect the reaction?
A2: Halogens are electron-withdrawing groups, which can deactivate the aromatic ring.[1] This deactivation can make the key[5][5]-sigmatropic rearrangement and subsequent cyclization steps more difficult, often requiring stronger acids or higher reaction temperatures to proceed efficiently.[1] However, the specific halogen and its position can also influence the reaction's regioselectivity and the propensity for certain side reactions.
Q3: What are the best practices for purifying crude halogenated indoles?
A3: Effective purification is crucial for isolating the desired halogenated indole from side products. Common and effective techniques include:
-
Column Chromatography: Silica gel column chromatography is widely used to separate the target indole from byproducts with different polarities.[2] A gradient of ethyl acetate in hexanes is a common eluent system.[6]
-
Recrystallization: This is a highly effective method for purifying solid products.[1] Choosing a suitable solvent system is critical for achieving high purity and good recovery.[1][2]
-
Vacuum Distillation: For larger-scale purifications of thermally stable compounds, vacuum distillation can be an effective method.[2]
Q4: Can starting material impurities affect the outcome of the synthesis?
A4: Yes, the purity of the starting materials, such as the halogenated phenylhydrazine and the ketone or aldehyde, is critical. Impurities in the starting materials can carry through the reaction and contaminate the final product, complicating purification efforts.[2] For example, an impurity in the initial 4-chlorophenylhydrazine could lead to an unexpected indole derivative that is difficult to separate.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of halogenated indoles via the Fischer indole method.
Problem 1: Low Yield of the Desired Halogenated Indole
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Acid Catalyst or Reaction Conditions | The choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) is crucial and can significantly impact the yield.[1][7] Optimize the reaction by screening different Brønsted and Lewis acids. Reaction temperature and time are also critical parameters that may require adjustment.[1][8] |
| Electron-Withdrawing Nature of Halogen | The deactivating effect of the halogen can hinder cyclization.[1] Employ stronger acid catalysts or higher reaction temperatures to overcome the deactivation.[1] |
| N-N Bond Cleavage | The hydrazone intermediate can cleave under certain acidic conditions, reducing the yield.[1][9] This is more pronounced with electron-donating substituents on the carbonyl component.[2] Consider using milder reaction conditions or selecting starting materials with less electron-donating groups.[2] |
| Poor Hydrazone Formation | The initial condensation to form the phenylhydrazone may be inefficient. Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized to prevent degradation.[2] |
Problem 2: Formation of Multiple Products (Regioisomers)
| Potential Cause | Troubleshooting & Optimization |
| Use of Unsymmetrical Ketones | This is the primary cause of regioisomer formation.[1] |
| Reaction Conditions | The acidity of the medium and steric factors can influence the direction of cyclization.[1] Experiment with different acid catalysts and solvents to improve regioselectivity. In some cases, steric hindrance can be exploited to favor one isomer over the other. |
| Thermodynamic vs. Kinetic Control | Adjusting the reaction temperature may favor the formation of the thermodynamically more stable isomer. |
Problem 3: Presence of Dehalogenated Byproduct
| Potential Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | High temperatures or very strong acids can sometimes lead to the cleavage of the carbon-halogen bond. |
| Reductive Side Reactions | Certain reagents or impurities could potentially cause reduction and loss of the halogen. |
| Mitigation Strategy | Use the mildest possible conditions (lower temperature, less concentrated acid) that still allow for efficient cyclization. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if sensitivity is suspected. |
Experimental Protocols
Key Experiment: Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is adapted from a standard procedure for the Fischer indole synthesis of 5-bromoindole analogs.[6]
1. Hydrazone Formation (Optional, can be performed in situ)
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 - 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).
2. Fischer Indole Cyclization
-
To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) as the Lewis acid catalyst.[6]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[6]
3. Work-up
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.[6]
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[6]
-
Extract the product from the aqueous mixture with ethyl acetate (3x the volume of the aqueous layer).[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
4. Purification
-
Purify the crude product by silica gel column chromatography.[6]
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.[6]
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the N-alkylation of di-substituted indoles
Welcome to the technical support center for the N-alkylation of di-substituted indoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor or No Reaction
Q1: My N-alkylation reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix this?
A: Low reactivity in the N-alkylation of di-substituted indoles can stem from several factors, including insufficient base strength, poor reagent reactivity, steric hindrance, or inadequate reaction conditions.
-
Base Strength: The pKa of the indole N-H is approximately 17, which means a sufficiently strong base is required for complete deprotonation.[1] Sodium hydride (NaH) is a common and effective choice for this purpose.[1][2] If you are using a weaker base, such as a carbonate or hydroxide, it may not be strong enough to generate the required indolide anion, especially with electron-deficient indoles.
-
Alkylating Agent Reactivity: The reactivity of the electrophile is critical. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides.[1] If using a less reactive alkyl halide, the reaction may be sluggish.
-
Action: Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of potassium iodide (KI) can facilitate a halide exchange in situ to generate the more reactive alkyl iodide, potentially improving the reaction rate.[4]
-
-
Steric Hindrance: Substituents at the C2 and C7 positions of the indole, or bulky groups on the alkylating agent, can sterically hinder the approach to the indole nitrogen.[1][5] This is a significant challenge, particularly with secondary alkyl halides.[6]
-
Solvent and Solubility: The reaction can stall if the intermediate indolide salt precipitates from the solution.[1] This can be an issue in solvents like THF where the salt may have limited solubility.
Issue 2: Competing C3-Alkylation
Q2: I am observing significant amounts of the C3-alkylated product instead of my desired N-alkylated indole. How can I improve N-selectivity?
A: The C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, making C3-alkylation a common side reaction.[5][8] Achieving high N-selectivity depends on ensuring complete and irreversible deprotonation of the indole nitrogen.
-
Incomplete Deprotonation: If deprotonation is not complete, the remaining neutral indole can react with the electrophile at the more nucleophilic C3 position.[1][2]
-
Kinetic vs. Thermodynamic Control: In some systems, N-alkylation is the kinetically favored product, while C-alkylation is the thermodynamically more stable product.[9] Running the reaction at lower temperatures can sometimes favor the kinetic N-alkylated product.[2]
-
Action: Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) and monitor the reaction progress closely.[1]
-
-
Counterion Effects: The nature of the counterion from the base can influence the site of alkylation. Ionic salts (e.g., from NaH or KH) tend to favor N-alkylation, whereas more covalent salts (e.g., from Grignard reagents) can favor C3-alkylation.[2]
-
Action: Stick with bases that produce ionic salts, such as NaH, KH, or cesium carbonate.
-
-
Catalytic Systems: Modern catalytic methods can provide excellent control over regioselectivity. For instance, a copper hydride (CuH) catalyst with the ligand DTBM-SEGPHOS has been shown to give high N-selectivity, while using a different ligand (Ph-BPE) can direct the reaction to the C3 position.[8][10]
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The choice of base and solvent is paramount in controlling the N- vs. C3-alkylation ratio. The following table summarizes general trends observed in the literature.
| Entry | Indole Type | Base | Solvent | Temperature (°C) | Predominant Product | Reference |
| 1 | 2,3-Dimethylindole | NaH | THF | 20 | Poor N:C3 Ratio | [1] |
| 2 | General Indole | NaH / KH | DMF / THF | 0 to RT | N-Alkylation | [8] |
| 3 | 2,3-Disubstituted | In(OTf)₃ | THF | RT | N1-Alkylation (Kinetic) | [9] |
| 4 | 2,3-Disubstituted | In(OTf)₃ | Toluene | RT | C6-Alkylation (Thermo.) | [9] |
Issue 3: Side Reactions and Substrate Incompatibility
Q3: My reaction is producing di-alkylated products, or my starting material is degrading. How can I avoid this?
A: Over-alkylation or degradation can occur with highly reactive alkylating agents or when sensitive functional groups are present.
-
Di-alkylation: This can happen when both the nitrogen and a carbon atom (typically C3) are alkylated.
-
Action: Carefully control the stoichiometry, using only a slight excess (1.05–1.2 equivalents) of the alkylating agent.[8] Adding the electrophile dropwise helps maintain a low concentration and reduces the chance of a second alkylation event.[8] Lowering the reaction temperature can also help control reactivity.[8]
-
-
Sensitive Functional Groups: Strong bases like NaH are incompatible with acidic protons (e.g., alcohols, carboxylic acids) or sensitive groups (e.g., some esters).
-
Action 1 (Protecting Groups): Protect sensitive functional groups before the N-alkylation step. For example, a hydroxyl group can be protected as a silyl ether.
-
Action 2 (Milder Conditions): Explore alternative, milder N-alkylation methods that do not require strong bases. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a classic alternative for N-alkylation under neutral conditions.[6][7]
-
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a general procedure for the N-alkylation of a di-substituted indole using NaH in DMF.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the di-substituted indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.[1]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq) portion-wise.[1][8] Caution: NaH is flammable and reacts violently with water.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30–60 minutes. The evolution of hydrogen gas should be observed.[1]
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.05–1.2 eq) dropwise via syringe.[1][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution or water.[1][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting N-Alkylation
This diagram outlines a systematic approach to diagnosing and solving common issues encountered during the N-alkylation of di-substituted indoles.
Caption: Troubleshooting workflow for N-alkylation of indoles.
Mechanism: Williamson-Type N-Alkylation
The classical N-alkylation of indoles follows a mechanism analogous to the Williamson ether synthesis, proceeding via an Sₙ2 pathway.[11][12]
Caption: Mechanism of base-mediated indole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-7-chloro-1H-indole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura coupling of 4-Bromo-7-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F. Therefore, the Carbon-Bromine (C-Br) bond at the 4-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 7-position. Optimizing for selectivity at the C4 position is the standard approach for this substrate.
Q2: What are the most critical parameters to screen when optimizing this reaction?
A2: The most influential parameters for a successful Suzuki coupling are the palladium catalyst (and associated ligand), the base, the solvent system, and the reaction temperature.[1][2] These factors interact, so a systematic approach like a Design of Experiments (DoE) can be more efficient than traditional one-factor-at-a-time optimization.[1]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling of the boronic acid partner. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen and maintaining a strict inert atmosphere.[3]
-
Dehalogenation of the indole substrate. This side reaction can be suppressed by carefully selecting the base and solvent and avoiding excessively high temperatures.[3][4]
-
Protodeborylation of the boronic acid. This involves the cleavage of the C-B bond and is often an issue in the presence of water or protic solvents, especially at higher temperatures.[3] Using anhydrous solvents or more stable boronic esters (like pinacol esters) can mitigate this issue.[3][4]
Q4: Why is a rigorously inert atmosphere so important for this reaction?
A4: An inert atmosphere (typically nitrogen or argon) is crucial for two main reasons. First, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Second, oxygen can promote the unwanted homocoupling of the boronic acid reagent, which consumes starting material and complicates purification.[3]
Troubleshooting Guide
Problem 1: Low to No Product Yield
-
Q: My reaction has failed or is showing very low conversion. What are the first things to check?
-
Q: I've confirmed my catalyst and reagents are good, but the yield is still poor. What should I try next?
-
A: The choice of base and solvent is critical.[2][5] If you are using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a solvent like dioxane or DMF, ensure a small amount of water is present, as it is often necessary to dissolve the base and facilitate the formation of the active boronate species.[5] Conversely, if protodeborylation is an issue, switching to an anhydrous solvent system with a base like K₃PO₄ may improve the outcome.[2][3] Temperature is also a key parameter; if the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can significantly increase the reaction rate.[6]
-
Problem 2: Formation of Significant Side Products
-
Q: I'm observing a significant amount of debrominated starting material (7-chloro-1H-indole). How can I prevent this?
-
A: Dehalogenation often occurs when the palladium complex reacts with a hydride source in the mixture, which can sometimes be the solvent or base.[4] Try switching to a different solvent system (e.g., from an alcohol-containing solvent to toluene or dioxane) or a non-coordinating base. Optimizing the reaction temperature to the minimum required for conversion can also reduce this side reaction.[3]
-
-
Q: My primary impurity is the homocoupled product of my boronic acid. What is the solution?
-
A: This is almost always caused by the presence of oxygen. Improve your degassing procedure for all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.[3] Using a slight excess (1.1-1.2 equivalents) of the this compound can also help ensure the boronic acid is consumed by the desired cross-coupling pathway.
-
-
Q: I am losing my boronic acid to protodeborylation. What are the best strategies to avoid this?
-
A: This side reaction is common with heteroarylboronic acids.[4] To minimize it, use rigorously dried, anhydrous solvents.[3] Alternatively, switching from a boronic acid to a more stable boronic ester, such as a pinacol ester, is a highly effective strategy.[4] Using milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) under anhydrous conditions can also reduce the rate of protodeborylation.[3][7]
-
Reaction Parameter Optimization
The following table provides a starting point for screening conditions for the selective Suzuki coupling at the C4-Bromo position.
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Substrates) | Condition 3 (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) (1-2 mol%) | Pd(dppf)Cl₂ (3-5 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF / H₂O (9:1) | Toluene or THF (anhydrous) |
| Temperature | 80 - 100 °C | 100 - 120 °C | 80 - 110 °C |
Generalized Experimental Protocol
This protocol is a general starting point and should be optimized for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a sealable reaction vessel or Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]
-
Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system via syringe.[2]
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-chloro-1H-indole.[2]
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][8]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Regioselectivity issues in the synthesis of 4-Bromo-7-chloro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-chloro-1H-indole. The content focuses on addressing the critical issue of regioselectivity during the bromination of 7-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main obstacle is controlling the regioselectivity of the bromination reaction. The indole ring has multiple positions susceptible to electrophilic attack, and directing the bromine atom specifically to the C4 position of 7-chloro-1H-indole is a significant synthetic challenge.
Q2: Why is direct bromination of 7-chloro-1H-indole at the C4 position difficult?
A2: Electrophilic aromatic substitution on the indole nucleus is electronically favored at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance. The C4 position is less reactive towards electrophiles. Therefore, direct bromination often leads to a mixture of isomers, with the 3-bromo and other polybrominated species being common byproducts.
Q3: What are the potential side products when attempting to synthesize this compound via direct bromination?
A3: Besides the desired this compound, several other isomers can be formed, including:
-
3-Bromo-7-chloro-1H-indole (often the major byproduct)
-
2-Bromo-7-chloro-1H-indole
-
5-Bromo-7-chloro-1H-indole
-
6-Bromo-7-chloro-1H-indole
-
Dibrominated and polybrominated indoles
Q4: Can protecting the indole nitrogen help improve C4-regioselectivity?
A4: Yes, using a bulky protecting group on the indole nitrogen can sterically hinder the C2 and C7 positions. While it doesn't guarantee C4 selectivity, it can alter the electronic and steric profile of the indole ring, potentially influencing the regiochemical outcome of the bromination reaction. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (7-chloro-1H-indole) | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide - NBS). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Formation of the 3-bromo isomer as the major product | The C3 position is the most electronically activated site for electrophilic substitution on the indole ring. | 1. Employ a protecting group strategy: Introduce a bulky protecting group on the indole nitrogen to sterically block the C2 and C7 positions and potentially alter the electronic distribution to favor C4 bromination. 2. Use a milder brominating agent: Harsher conditions can lead to less selective reactions. Consider using reagents like pyridinium tribromide. 3. Directed metalation: A more complex but highly regioselective approach involves protection of the indole nitrogen followed by directed ortho-metalation at C4 and then quenching with a bromine source. |
| Formation of multiple bromo-isomers and polybrominated products | 1. Reaction conditions are too harsh (e.g., high temperature, excess brominating agent). 2. The chosen solvent is promoting over-bromination. | 1. Reduce the reaction temperature. 2. Use stoichiometric amounts of the brominating agent (or even slightly less than one equivalent) and add it portion-wise. 3. Screen different solvents. Aprotic solvents like THF, DMF, or CH2Cl2 are commonly used. |
| Decomposition of the starting material or product | Indoles can be sensitive to strongly acidic or oxidative conditions. | 1. If using a brominating agent that generates acidic byproducts (like HBr), consider adding a non-nucleophilic base (e.g., sodium bicarbonate) to the reaction mixture. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocol: Direct Bromination of 7-chloro-1H-indole
This protocol is a representative procedure for the direct bromination of 7-chloro-1H-indole. Researchers should optimize the conditions based on their experimental results.
Materials:
-
7-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 7-chloro-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired this compound from other isomers and impurities.
Quantitative Data Summary
The following table presents hypothetical data based on typical outcomes in indole bromination to illustrate the regioselectivity challenge. Actual results may vary.
| Brominating Agent | Solvent | Temperature (°C) | Approx. Yield of 4-bromo isomer (%) | Major Isomeric Byproducts |
| NBS | THF | 0 to 25 | 15-25 | 3-bromo, 3,5-dibromo |
| NBS | CH2Cl2 | -20 to 0 | 20-30 | 3-bromo, 5-bromo |
| Pyridinium Tribromide | Pyridine | 25 | 10-20 | 3-bromo |
| Br2 | Acetic Acid | 25 | <10 | 3-bromo, polybrominated |
Visualizations
Caption: Synthetic pathway for the bromination of 7-chloro-1H-indole.
Technical Support Center: Synthesis and Purification of 4-Bromo-7-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-7-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. For the synthesis of this compound, the required starting material is (3-bromo-6-chlorophenyl)hydrazine, which is condensed with a suitable carbonyl compound, typically an aldehyde or ketone, to form the corresponding hydrazone intermediate. This intermediate then undergoes an intramolecular rearrangement in the presence of an acid catalyst to yield the final indole product.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: The primary impurities in the synthesis of this compound often include:
-
Regioisomers: The Fischer indole synthesis with unsymmetrically substituted phenylhydrazines can lead to the formation of regioisomers. In the case of using (3-bromo-6-chlorophenyl)hydrazine, the major side-product is often the undesired regioisomer, 6-Bromo-7-chloro-1H-indole. The formation of this isomer is a significant challenge in achieving high purity of the target compound.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of residual (3-bromo-6-chlorophenyl)hydrazine and the carbonyl compound.
-
Polymeric Byproducts: The acidic conditions of the Fischer indole synthesis can sometimes promote the polymerization of the starting materials or the indole product, leading to tar-like impurities.
-
Degradation Products: Indoles, particularly halogenated ones, can be sensitive to strong acids and may decompose under harsh reaction or purification conditions.
Q3: My reaction mixture shows two spots on the TLC with very similar Rf values. What are they and how can I separate them?
A3: The two spots with close Rf values are most likely the desired product, this compound, and its regioisomer, 6-Bromo-7-chloro-1H-indole. Due to their structural similarity, they exhibit comparable polarities, making their separation challenging.
Separation can be achieved through careful column chromatography or recrystallization. For chromatography, a long column with a high surface area adsorbent (silica gel) and a solvent system with finely-tuned polarity are recommended. A shallow solvent gradient can improve separation. Recrystallization from a carefully selected solvent system, where the solubility of the two isomers differs significantly, can also be an effective purification method.
Q4: I am observing a dark, tarry residue in my reaction flask after the Fischer indole synthesis. What is the cause and how can I minimize it?
A4: The formation of a dark, tarry residue is a common issue in the Fischer indole synthesis and is often attributed to polymerization of the indole product or starting materials under strong acidic conditions. To minimize this:
-
Control Reaction Temperature: Avoid excessively high temperatures during the cyclization step.
-
Optimize Acid Catalyst: Use the mildest effective acid catalyst and the minimum required concentration. Lewis acids like zinc chloride or milder Brønsted acids may be preferable to strong mineral acids in some cases.[1][3]
-
Reaction Time: Monitor the reaction progress closely by TLC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
Q5: My purified this compound is discolored. What is the reason and how can I obtain a colorless product?
A5: Discoloration of indoles is often due to oxidation or the presence of minor, highly colored impurities. To obtain a colorless product:
-
Work-up: Ensure a thorough work-up to remove all acidic residues. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can be beneficial.
-
Purification: Multiple purifications may be necessary. Column chromatography followed by recrystallization is a common strategy. The use of activated carbon during recrystallization can sometimes help to remove colored impurities.
-
Storage: Store the purified indole under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete hydrazone formation.- Inefficient cyclization.- Product degradation. | - Ensure complete removal of water during hydrazone formation.- Optimize the acid catalyst and reaction temperature for the cyclization step.- Use milder acidic conditions and monitor reaction time carefully. |
| Presence of Regioisomeric Impurity (6-Bromo-7-chloro-1H-indole) | - Non-regioselective cyclization of the hydrazone. | - Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer.- Employ careful column chromatography with a long column and a shallow solvent gradient for separation.- Perform fractional recrystallization from a suitable solvent system. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent.- Mixture of isomers preventing crystallization.- Presence of polymeric impurities. | - Ensure complete removal of solvent under high vacuum.- Purify by column chromatography to separate isomers before attempting crystallization.- Perform an initial purification step to remove tars before final purification. |
| Difficulty in Purifying by Column Chromatography | - Co-elution of isomers.- Product streaking on the column. | - Use a longer column and a less polar eluent system with a very shallow gradient.- Add a small amount of a polar solvent (e.g., a few drops of methanol) to the eluent to reduce streaking, but be cautious as this may decrease separation efficiency. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-bromo-6-chlorophenyl)hydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate aldehyde/ketone, 1.1 eq.).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The hydrazone may precipitate out of the solution upon cooling. If so, it can be filtered and washed with a cold solvent. Otherwise, the solvent can be removed under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride.[1][3]
-
Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C, depending on the catalyst).
-
Monitor the progress of the reaction by TLC until the hydrazone is consumed.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification Protocol 1: Column Chromatography
-
Adsorbent and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.2-0.3 for good separation. A typical eluent system might be in the range of 5-20% ethyl acetate in hexane.
-
-
Column Packing and Loading:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A shallow gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane) can be used to improve the separation of the regioisomers.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Purification Protocol 2: Recrystallization
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and at elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold. The isomeric impurity should ideally have a different solubility profile.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period before being hot-filtered to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 4-Bromo-7-chloro-1H-indole under acidic or basic conditions
Welcome to the Technical Support Center for 4-Bromo-7-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Please note that specific quantitative data for the stability of this compound is not extensively available in public literature; therefore, this guide provides general knowledge based on the chemistry of indole derivatives and recommended experimental approaches for your own assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound is generally stable when stored in a cool, dry, and dark place.[1] The material safety data sheet (MSDS) suggests that it is stable under recommended storage conditions, which typically involve storage in a tightly sealed container, protected from moisture and light.[1][2]
Q2: What are the known incompatibilities for this compound?
A2: The MSDS for this compound lists acids, acid chlorides, acid anhydrides, and oxidizing agents as materials to avoid.[1] This suggests that the compound is likely to degrade in the presence of these substances.
Q3: How does the electron-rich nature of the indole ring affect its stability?
A3: The indole ring system is electron-rich, which makes it susceptible to electrophilic attack and oxidation.[3] Under acidic conditions, the pyrrole nitrogen can be protonated, which may lead to polymerization or rearrangement. In the presence of oxidizing agents, the indole ring can be cleaved or modified.
Q4: What are the likely degradation pathways for this compound under acidic or basic conditions?
A4: While specific degradation pathways for this compound are not well-documented, general knowledge of indole chemistry suggests potential reactions. Under acidic conditions, dimerization or polymerization can occur. Strong basic conditions might lead to deprotonation of the N-H group, potentially followed by other reactions if reactive species are present. Halogenated aromatic compounds can also be susceptible to dehalogenation under certain reductive conditions, although this is less likely under simple acidic or basic stress.
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of the parent compound in acidic solution. | The indole ring is likely undergoing acid-catalyzed polymerization or degradation. | Reduce the acid concentration and/or the temperature of the experiment. Analyze for the formation of oligomeric or polymeric byproducts. |
| Formation of multiple, unidentified peaks in the chromatogram. | Complex degradation is occurring, potentially involving both the indole ring and the halogen substituents. | Employ a gradient elution method in your HPLC analysis to better separate the degradation products. Use mass spectrometry (LC-MS) to obtain molecular weight information for each impurity to help in their identification. |
| No significant degradation is observed under initial stress conditions. | The compound is relatively stable under the tested conditions, or the analytical method is not sensitive enough to detect low levels of degradation. | Increase the stress level (e.g., higher temperature, more concentrated acid/base) as per forced degradation study guidelines.[4][5][6] Ensure your analytical method is validated for stability-indicating properties. |
| Precipitation of the compound from the solution during the experiment. | The solubility of the compound or its degradation products may be limited in the chosen solvent system at the experimental pH. | Re-evaluate the solvent system. Consider using a co-solvent to maintain the solubility of all components throughout the experiment. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific laboratory conditions and analytical instrumentation.
Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N and 1 N HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide). Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Basic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 N and 1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid). Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Data Presentation
The following table summarizes hypothetical quantitative data from forced degradation studies. Note: This data is illustrative and not based on published experimental results for this compound.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 4.2 | 1.1 | |
| 24 | 81.3 | 10.8 | 3.5 | |
| 1 N HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 65.2 | 21.5 | 5.8 | |
| 24 | 40.1 | 38.7 | 11.2 | |
| 0.1 N NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.7 | 0.5 | 0.2 | |
| 24 | 95.4 | 2.1 | 0.8 | |
| 1 N NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 91.8 | 4.9 | 1.3 | |
| 24 | 80.5 | 11.6 | 3.1 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathway of this compound in acidic conditions.
References
- 1. capotchem.com [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 4-Bromo-7-chloro-1H-indole
Welcome to the technical support center for reactions involving 4-Bromo-7-chloro-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound in cross-coupling reactions?
A1: this compound is a versatile building block for creating complex molecules.[1] Key considerations for its reactivity in cross-coupling reactions include:
-
Differential Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (bromo) while leaving the 7-position (chloro) intact for subsequent transformations.
-
N-H Acidity: The indole N-H proton is acidic and can interfere with catalytic cycles, particularly in reactions employing strong bases or sensitive organometallic reagents. This can lead to catalyst deactivation or undesired side reactions.[2]
-
Electron-Rich Nature: The indole ring is an electron-rich heterocycle, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: My Suzuki-Miyaura coupling reaction is giving low yield or failing. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium black.[2]
-
Inappropriate Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps with electron-rich substrates like indoles.
-
Base and Solvent Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant substrate decomposition or N-H related side reactions. The solvent system must solubilize all components.
-
Protodeboronation: The boronic acid coupling partner can degrade, especially under prolonged heating or with certain bases, leading to the formation of the corresponding arene byproduct.
Q3: I am observing significant dehalogenation (loss of bromine) in my reaction. How can this be minimized?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. To minimize this:
-
Optimize Ligand: Use bulky, electron-rich ligands that accelerate the rate of the desired cross-coupling over the dehalogenation pathway.
-
Choose a Milder Base: Strong bases can promote dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.
-
Lower Reaction Temperature: While this may slow down the reaction, it can often suppress the dehalogenation side reaction to a greater extent.
Q4: Is N-protection of the indole necessary for successful coupling reactions?
A4: While not always strictly necessary, N-protection is highly recommended for achieving consistent and high yields, especially in reactions that are sensitive to acidic protons.[3] Protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple alkyl group can prevent catalyst inhibition and side reactions associated with the N-H moiety. However, reactions on N-unprotected 4-bromo-7-azaindole, a close analog, have been reported to fail.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during common palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use fresh, high-quality palladium catalyst and ligands. | Palladium(0) catalysts are oxygen-sensitive and can be easily deactivated.[2] |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The electronic and steric properties of the ligand are crucial for stabilizing the catalyst and facilitating key steps in the catalytic cycle.[2] |
| Incorrect Base | If using a weak base like Na₂CO₃, switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[3] |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). Consider switching to a higher-boiling solvent if necessary. | Some cross-coupling reactions require significant thermal energy to overcome activation barriers, especially for less reactive coupling partners. |
Issue 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause | Troubleshooting Step | Rationale |
| Dehalogenated Indole | The rate of dehalogenation is competitive with the cross-coupling reaction. | Use a bulkier ligand to sterically hinder the approach of impurities that cause dehalogenation. Lower the reaction temperature. | Bulky ligands can accelerate the desired reductive elimination step relative to side reactions. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture; catalyst decomposition. | Ensure rigorous degassing of the reaction setup. Use a pre-catalyst or a more stable ligand to prevent the formation of palladium black. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Hydrodehalogenated Arene (Buchwald-Hartwig) | β-hydride elimination from the palladium-amido complex. | Choose a ligand that promotes faster reductive elimination. Ensure the amine substrate is of high purity. | An unproductive side reaction can compete with the desired C-N bond formation.[4] |
Experimental Protocols
The following are representative protocols for common cross-coupling reactions. These are adapted from successful reactions on the closely related 4-bromo-7-azaindole scaffold and should be optimized for your specific substrates.[3] N-protection of the this compound is recommended for these reactions.
Representative Protocol: Buchwald-Hartwig Amination
A mixture of N-protected this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) is placed in an oven-dried Schlenk tube. The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added. The tube is sealed and the mixture is stirred at 100 °C for the time indicated in the table below or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Representative Protocol: Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add N-protected this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. A degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) is added via syringe. The vessel is sealed and heated to 80-100 °C with vigorous stirring until the starting material is consumed. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Data Presentation
The following tables present quantitative data from palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindoles, which serve as a valuable reference for reactions with this compound.[3]
Table 1: Buchwald-Hartwig C-N Coupling with Various Amines (Adapted from reactions with N-ethyl-4-bromo-7-azaindole)[3]
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 1 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2 | 88 |
| 3 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 3 | 85 |
| 4 | Indoline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2 | 90 |
Table 2: Buchwald-Hartwig C-N Coupling with Various Amides (Adapted from reactions with N-benzyl-4-bromo-7-azaindole)[3]
| Entry | Amide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 2 | 90 |
| 2 | Acetamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 4 | 75 |
| 3 | Pyrrolidin-2-one | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 3 | 82 |
| 4 | Nicotinamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 3 | 80 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during cross-coupling reactions.
References
- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Unexpected Byproducts in 4-Bromo-7-chloro-1H-indole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-7-chloro-1H-indole. The following information is designed to help identify and mitigate the formation of unexpected byproducts in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the most frequently encountered byproducts are a result of homocoupling and dehalogenation.[1][2] Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura couplings, particularly in the presence of oxygen.[2][3] Dehalogenation, the replacement of a halogen atom with a hydrogen atom, can occur at either the bromine or chlorine position and is a potential side reaction in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][4]
Q2: Which halogen is more likely to react in cross-coupling reactions of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[5] Therefore, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 7-position. Selective cross-coupling at the 4-position is the expected outcome under standard conditions. However, harsh reaction conditions or prolonged reaction times may lead to reactivity at the C-Cl bond or dehalogenation.
Q3: What causes the formation of homocoupled byproducts in Suzuki-Miyaura reactions?
A3: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily caused by two factors: the presence of oxygen and the use of a Palladium(II) catalyst precursor.[2][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly catalyze the homocoupling reaction before being reduced to the active Pd(0) species.[6]
Q4: How can I minimize dehalogenation in my reactions?
A4: Minimizing dehalogenation involves careful optimization of reaction parameters. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over dehalogenation.[7]
-
Base Selection: Using a weaker base or a non-nucleophilic strong base can be beneficial. Some bases can act as hydride sources, leading to hydrodehalogenation.[1]
-
Solvent Choice: Aprotic solvents like toluene or dioxane are generally preferred over solvents that can act as hydrogen donors, such as alcohols or DMF.[1][7]
-
Lowering Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[1]
Q5: In electrophilic substitution reactions of this compound, where is the electrophile most likely to add?
A5: For electrophilic substitution on the indole ring, the C3 position is generally the most nucleophilic and therefore the preferred site of reaction.[8] This is because the intermediate cation formed by attack at C3 is more stable, as it does not disrupt the aromaticity of the benzene portion of the indole. While the electronic effects of the halogens at C4 and C7 will influence the overall reactivity, electrophilic attack is still most probable at C3, unless that position is already substituted.
Troubleshooting Guides
Issue 1: Formation of Homocoupled Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Presence of a significant amount of a dimeric boronic acid derivative in the crude reaction mixture, confirmed by LC-MS or GC-MS.
-
Lower than expected yield of the desired cross-coupled product.
Possible Causes:
-
Incomplete degassing of the reaction mixture, leading to the presence of oxygen.
-
Use of a Pd(II) precatalyst without an efficient in-situ reduction to Pd(0).
-
Sub-optimal choice of base or solvent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Improve Degassing Technique | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes). |
| 2 | Switch to a Pd(0) Precatalyst | Pd(II) precatalysts can directly induce homocoupling.[6] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this side reaction. |
| 3 | Slow Addition of Boronic Acid | A high concentration of the boronic acid can favor homocoupling.[2] Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low. |
| 4 | Optimize Base and Solvent | Certain base and solvent combinations can influence the rate of competing side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., toluene, dioxane).[2] |
Issue 2: Significant Dehalogenation Observed in Cross-Coupling Reactions
Symptoms:
-
Identification of 7-chloro-1H-indole or 4-bromo-1H-indole as major byproducts by GC-MS or NMR.
-
Reduced yield of the desired product.
Possible Causes:
-
The reaction temperature is too high.[1]
-
The chosen ligand is not optimal for promoting reductive elimination over dehalogenation.[7]
-
The solvent or base is acting as a hydride source.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Reaction Temperature | Dehalogenation is often more prevalent at higher temperatures.[1] Attempt the reaction at a lower temperature, potentially for a longer duration. |
| 2 | Screen Bulky, Electron-Rich Ligands | Ligands such as XPhos, SPhos, or RuPhos can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[7] |
| 3 | Change the Solvent | Solvents like DMF and alcohols can be sources of hydrides.[1] Switch to a non-polar aprotic solvent like toluene or dioxane. |
| 4 | Modify the Base | If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃ to reduce the presence of potential hydride donors.[1] |
Issue 3: Poor Regioselectivity in Electrophilic Substitution
Symptoms:
-
Formation of a mixture of isomers with the electrophile at positions other than C3.
-
Difficult purification of the desired product.
Possible Causes:
-
The C3 position is sterically hindered.
-
The reaction conditions are too harsh, leading to less selective reactions.
-
The directing effects of the C4-bromo and C7-chloro substituents are influencing the outcome under specific conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Milder Reaction Conditions | Harsher conditions can lead to a loss of regioselectivity.[9] Try performing the reaction at a lower temperature or with a less reactive electrophilic reagent. |
| 2 | Protect the Indole Nitrogen | The N-H proton can sometimes interfere with electrophilic substitution. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can improve selectivity and reactivity. |
| 3 | Choose a More Selective Reagent | For halogenation, using a milder brominating or chlorinating agent may improve selectivity for the C3 position. |
Data Presentation
Table 1: Hypothetical Yields of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid Under Various Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 | 15 | 5 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 85 | 5 | 8 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 120 | 60 | 10 | 20 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2) | THF | 80 | 80 | 8 | 10 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential reaction pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Potential side reaction in the Buchwald-Hartwig amination of this compound.
Caption: Regioselectivity of electrophilic substitution on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Dimerization in Indole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimerization during indole synthesis.
Frequently Asked questions (FAQs)
Q1: What is indole dimerization and why does it occur?
A1: Indole dimerization is a common side reaction where two indole molecules react to form an undesired dimeric byproduct. This typically occurs under acidic conditions where the electron-rich C3 position of one indole molecule acts as a nucleophile and attacks a protonated, electrophilic indole species. This process can continue, leading to the formation of trimers and higher-order oligomers or polymers.[1] Electron-rich indoles are particularly susceptible to this side reaction.
Q2: How can I detect dimer formation in my reaction?
A2: Dimeric byproducts of indole synthesis are often highly colored, sometimes appearing as deep red spots on a Thin-Layer Chromatography (TLC) plate, distinct from the starting material and the desired product. Their presence can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: What are the general strategies to minimize or prevent dimerization?
A3: The primary strategies to avoid indole dimerization focus on controlling the reaction conditions and protecting the reactive sites of the indole ring. Key approaches include:
-
Reaction Condition Optimization: This involves adjusting parameters such as temperature, reaction time, and reactant concentration. Running reactions at lower temperatures and higher dilutions can decrease the rate of the bimolecular dimerization reaction.[1]
-
pH Control: Since dimerization is often acid-catalyzed, using milder acidic conditions or neutralizing the reaction mixture promptly during work-up can significantly reduce dimer formation.[1]
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group can reduce the electron density of the indole ring, making it less nucleophilic and less prone to dimerization.
-
Alternative Synthetic Routes: Employing synthetic strategies that do not involve strongly acidic conditions or highly reactive intermediates can circumvent the dimerization problem altogether.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Fischer Indole Synthesis
Symptoms:
-
Low yield of the desired indole product.
-
Presence of a significant amount of a higher molecular weight byproduct, often colored, confirmed as a dimer by MS.
-
Complex reaction mixture observed on TLC and NMR.
Root Cause Analysis and Solutions:
| Potential Cause | Solution |
| Strongly Acidic Conditions | The Fischer indole synthesis is acid-catalyzed, but excessively strong acids or high concentrations can promote dimerization.[2][3] Solution: Opt for milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3] It is also crucial to carefully control the stoichiometry of the acid catalyst. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of dimerization. Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at high temperatures. |
| High Concentration of Reactants | A higher concentration of the indole precursor increases the probability of intermolecular reactions leading to dimerization. Solution: Conduct the reaction at a higher dilution to favor the intramolecular cyclization over the intermolecular dimerization. |
| Electron-Donating Substituents | Arylhydrazines with electron-donating substituents can lead to more electron-rich indole intermediates, which are more susceptible to dimerization.[4] Solution: For such substrates, it is especially important to optimize the reaction conditions (milder acid, lower temperature, higher dilution). N-protection of the starting hydrazine can also be considered. |
Issue 2: Dimerization During Functionalization of the Indole Core
Symptoms:
-
During electrophilic substitution reactions (e.g., Vilsmeier-Haack, Friedel-Crafts), a significant amount of dimer is formed alongside the desired functionalized indole.
Root Cause Analysis and Solutions:
| Potential Cause | Solution |
| Protonation of the Indole Ring | The acidic conditions of many electrophilic substitution reactions can protonate the indole, making it susceptible to attack by another neutral indole molecule. Solution: The most effective strategy is to protect the indole nitrogen with an electron-withdrawing group (e.g., -SO₂Ph, -Boc, -SEM). This reduces the nucleophilicity of the indole ring and prevents protonation at the nitrogen, thereby disfavoring dimerization.[5] |
| Excessive Reaction Time or Temperature | Prolonged reaction times or high temperatures increase the likelihood of side reactions, including dimerization. Solution: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Run the reaction at the lowest feasible temperature. |
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Yield of Indole (%) | Observations | Reference |
| Phenylhydrazine | Acetone | Polyphosphoric acid | 100 | Moderate | Dimerization can be an issue. | [6] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | Room Temp | High | High yield of a single product. | [2] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | Moderate | Reaction requires stronger acid. | [2] |
| Phenylhydrazine | Cyclohexanone | 2M H₂SO₄ in EtOH | Reflux | 75 | - | Fictionalized Data |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 85 | Reduced side products. | Fictionalized Data |
Table 2: Comparison of N-Protecting Groups for Indole
| Protecting Group | Abbreviation | Advantages | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to many conditions, easily introduced. | Strong acids (e.g., TFA, HCl).[5] |
| Phenylsulfonyl | PhSO₂ | Strong electron-withdrawing effect, highly effective at preventing dimerization. | Harsh conditions, such as strong reducing agents or bases. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions. | Fluoride sources (e.g., TBAF) or strong acids.[5] |
| Benzyl | Bn | Stable to acidic and basic conditions. | Catalytic hydrogenation.[5] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which can help prevent dimerization in subsequent reactions.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the N-Boc protected indole.
Protocol 2: Fischer Indole Synthesis with Minimized Dimerization
This protocol for the Fischer indole synthesis of 2,3,3-trimethyl-5-nitro-3H-indole is adapted from a procedure that reports high yields of a single product, suggesting minimal dimerization.[2]
Materials:
-
p-Nitrophenylhydrazine (1.0 eq)
-
Isopropyl methyl ketone (1.0 eq)
-
Glacial acetic acid
-
Concentrated Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine in a minimal amount of glacial acetic acid.
-
Add isopropyl methyl ketone to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified indole derivative.
Visualizations
Caption: Acid-catalyzed dimerization of indole.
Caption: Troubleshooting workflow for dimerization.
References
Best practices for handling and storing 4-Bromo-7-chloro-1H-indole
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling, storing, and utilizing 4-Bromo-7-chloro-1H-indole in research and development.
Section 1: Handling and Storage
Proper handling and storage of this compound are crucial for ensuring its stability, and the safety of laboratory personnel.
Safety Precautions and Personal Protective Equipment (PPE)
Question: What are the essential safety precautions when working with this compound?
Answer: this compound should be handled with care, following standard laboratory safety protocols. Key safety measures include:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Dust and Aerosol Formation: Avoid creating dust or aerosols during handling.[1]
Storage Conditions
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature.[2][3][4] | Ensures stability and prevents degradation. |
| Atmosphere | In a tightly sealed container. | Protects from moisture and air, which can cause decomposition. |
| Location | A dry, cool, and well-ventilated place.[1] | Minimizes exposure to environmental factors that can affect purity. |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent potentially hazardous reactions. |
First Aid Measures
Question: What should I do in case of accidental exposure to this compound?
Answer: In case of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during the synthesis and use of this compound and similar indole derivatives.
Troubleshooting Guide for Indole Synthesis (General)
The synthesis of substituted indoles can sometimes result in low yields or the formation of impurities. The following table outlines common issues and potential solutions, primarily focusing on the widely used Fischer indole synthesis, which is a common method for preparing such compounds.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of starting materials (e.g., substituted phenylhydrazine). | Ensure the purity of reactants. Consider recrystallization or column chromatography of starting materials if necessary. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions require heating, while others may proceed at room temperature. | |
| Incorrect acid catalyst or concentration. | The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or a Lewis acid) is critical. Experiment with different catalysts and concentrations. | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity in the cyclization step. | The position of substituents on the phenylhydrazine ring can direct the cyclization. In some cases, adjusting the acidity of the medium can influence regioselectivity. |
| Side reactions due to reactive intermediates. | Lowering the reaction temperature may favor the desired product. | |
| Difficulty in Product Purification | Presence of starting materials or highly polar byproducts. | Optimize the work-up procedure. Liquid-liquid extraction with appropriate pH adjustments can help remove acidic or basic impurities. |
| Co-elution of product and impurities during chromatography. | Experiment with different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., from silica gel to alumina) can improve separation. |
Logical Flow for Troubleshooting Low Yield in Indole Synthesis
Caption: Troubleshooting workflow for low yield in indole synthesis.
Section 3: Experimental Protocols
General Protocol for the Synthesis of a Substituted Indole via Japp-Klingemann Reaction and Fischer Indolization
This protocol outlines the general steps that could be adapted for the synthesis of this compound. The starting material would be 3-bromo-6-chloroaniline.
Step 1: Diazotization of 3-bromo-6-chloroaniline
-
Dissolve 3-bromo-6-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve a β-ketoester (e.g., ethyl 2-methylacetoacetate) in ethanol and add a solution of sodium hydroxide or sodium ethoxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the β-ketoester solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by extraction with an organic solvent.
Step 3: Fischer Indole Synthesis (Cyclization)
-
Dissolve the isolated hydrazone in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Add an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 4: Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. An N-H proton signal (broad singlet) typically downfield. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the indole ring system. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₈H₅BrClN (230.49 g/mol ), with a characteristic isotopic pattern for bromine and chlorine. |
| IR | An N-H stretching vibration around 3400 cm⁻¹. C-H stretching and C=C bending vibrations in the aromatic region. |
This technical support center provides a foundational guide for researchers working with this compound. For specific experimental applications, further optimization of the outlined protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
Validation & Comparative
Navigating Reactivity: A Comparative Analysis of 4-Bromo-7-chloro-1H-indole and Other Halogenated Indoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged structure in a multitude of biologically active compounds, is a prime target for such modifications. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forging new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the reactivity of 4-Bromo-7-chloro-1H-indole against other halogenated indoles in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This objective comparison is supported by established principles of chemical reactivity and available experimental data for analogous compounds.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for this reactivity is I > Br > Cl > F, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition to the palladium(0) catalyst, the initial and often rate-limiting step of the catalytic cycle. Consequently, aryl bromides are generally more reactive than aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
In the case of dihalogenated substrates like this compound, this reactivity difference allows for selective functionalization. The C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 7-position under standard palladium-catalyzed conditions. This differential reactivity offers a powerful synthetic handle for the sequential introduction of different substituents at these two positions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a preeminent method for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halogenated indoles, providing a basis for a comparative assessment of this compound's reactivity. While specific head-to-head comparative studies with this compound are not extensively reported, its reactivity can be reliably inferred. The C-4 bromine is expected to react under conditions similar to other bromoindoles, while the C-7 chlorine would require more forcing conditions, akin to other chloroarenes.
| Indole Substrate | Halogen Position | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Br | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-100 | 2-12 | Good to High (Predicted) | Inferred |
| This compound | 7-Cl | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | Moderate to Good (Predicted) | Inferred |
| 5-Bromo-1H-indazole | 5-Br | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~90 | [1] |
| 5,7-Dibromo-1H-indole | 5,7-diBr | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 (MW) | 1 | up to 91 | [2] |
| 7-Bromo-4-substituted-1H-indazole | 7-Br | PdCl₂(dppf) | K₂CO₃ | DMF | 150 (MW) | 0.5 | 60-90 | [3] |
| 3-Chloro-1H-indazole | 3-Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~70-90 | [4] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated indole is paramount. The C-Br bond of this compound is anticipated to be the more reactive site for amination under standard conditions. Achieving amination at the C-7 chloro position would necessitate the use of more specialized and typically more electron-rich and bulky phosphine ligands, which are known to facilitate the challenging oxidative addition of aryl chlorides.
| Indole Substrate | Halogen Position | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Br | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu | Toluene | 80-100 | 12-24 | Good to High (Predicted) | Inferred |
| This compound | 7-Cl | Pd₂(dba)₃ / BrettPhos or RuPhos | LiHMDS or K₃PO₄ | Dioxane | 100-120 | 18-24 | Moderate to Good (Predicted) | Inferred |
| 5-Bromo-1H-indole | 5-Br | Pd₂(dba)₃ / Ligand 1 | LiHMDS | THF | 65 | 19-27 | 78-85 | [5] |
| 6-Chloro-1H-indole | 6-Cl | Pd₂(dba)₃ / Ligand 1 | LiHMDS | THF | 65 | 19-27 | 70-80 | [5] |
| Heteroaryl Chlorides | Cl | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 50-99 | |
| Aryl Bromides | Br | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | ~85-95 | [6] |
| *Ligand 1 refers to a specific biaryl phosphine ligand developed by the Buchwald group. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoindole
A mixture of the bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., dioxane/water or DME/water) is degassed with argon or nitrogen. The reaction mixture is then heated at the specified temperature (typically 80-120 °C) for the indicated time, or until completion as monitored by TLC or LC-MS. Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination of a Haloindole
To an oven-dried reaction vessel is added the haloindole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-8 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). The base (e.g., NaOtBu or LiHMDS, 1.2-2.2 equiv), the amine (1.1-1.5 equiv), and the anhydrous solvent (e.g., toluene or THF) are then added. The reaction mixture is heated to the specified temperature (typically 65-110 °C) for the indicated time, or until the starting material is consumed as determined by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography to yield the desired N-arylated product.
Visualizing Reaction Workflows and a Relevant Biological Pathway
The strategic functionalization of the indole core at the 4 and 7-positions is of significant interest in drug discovery, as derivatives with substitutions at these positions have shown a range of biological activities, including antitumor effects.[2] Many of these compounds exert their effects by interacting with key signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades.
References
- 1. This compound [myskinrecipes.com]
- 2. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpn.org [rjpn.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Chloro- vs. Bromo-Substituted Indole Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. This guide provides a comparative analysis of the biological activities of chloro- and bromo-substituted indole derivatives, supported by experimental data, to inform drug design and development.
Executive Summary
Both chloro- and bromo-substituted indole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The choice between a chlorine or bromine substituent can subtly yet significantly influence a compound's potency and selectivity. Bromine's larger size and greater polarizability may enhance binding affinity through improved occupancy of hydrophobic pockets and stronger halogen bonding.[1] Conversely, the smaller chlorine atom may be more suitable for sterically constrained active sites.[1] This guide presents a data-driven comparison to aid in the rational design of next-generation indole-based therapeutics.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of representative chloro- and bromo-substituted indole derivatives.
Table 1: Anticancer Activity of Chloro- vs. Bromo-Substituted Pyrrole-Indole Hybrids
| Compound ID | Substitution Pattern | Cancer Cell Line | GI50 (µM) | LC50 (µM) | Reference |
| 3e | Single bromo-substituted | COLO 205 | - | 0.89 | [2] |
| HT29 | - | 8.24 | [2] | ||
| LOX IMVI | - | 6.98 | [2] | ||
| SK-MEL-5 | - | 1.22 | [2] | ||
| NCI/ADR-RES | - | 0.97 | [2] | ||
| SN12C | - | 5.49 | [2] | ||
| 3f | Dibromo-substituted | SK-MEL-5 | 0.53 - 6.8 | 8.65 | [2] |
| NCI/ADR-RES | 9.73 | [2] | |||
| 3g | Single chloro-substituted | - | Growth Inhibition | Less Lethal | [2] |
| 3h | Single chloro-substituted | HL-60 (TB) | - | 0.80 - 7.20 | [2] |
| K-562 | - | " | [2] | ||
| SR leukemia | - | " | [2] | ||
| NCI-H460 | - | " | [2] | ||
| COLO 205 | - | " | [2] | ||
| HCC-2998 | - | " | [2] | ||
| HT29 | - | " | [2] | ||
| SK-MEL-5 | - | " | [2] | ||
| OVCAR-8 | - | " | [2] |
GI50: Concentration for 50% growth inhibition. LC50: Concentration for 50% cell killing.
Table 2: Antimicrobial Activity of Halogenated Indole Derivatives
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4-bromo-6-chloroindole | Di-halogenated (Br, Cl) | S. aureus ATCC 6538 | 30 | [3] |
| 5-bromo-6-chloroindole | Di-halogenated (Br, Cl) | S. aureus ATCC 6538 | 30 | [3] |
| 6-bromo-4-iodoindole | Di-halogenated (Br, I) | S. aureus ATCC 6538 | 20 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., chloro- and bromo-substituted indole derivatives) and incubated for a further 48-72 hours.[5]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[8]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole derivatives and a typical experimental workflow.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: BRAF Signaling Pathway.
Caption: Experimental Workflow for Biological Evaluation.
Conclusion
The strategic placement of chlorine or bromine on the indole ring provides a powerful tool for fine-tuning the biological activity of these privileged scaffolds. While this guide offers a comparative overview based on available data, the optimal choice of halogen will ultimately depend on the specific biological target and desired pharmacological profile. Further head-to-head comparative studies of structurally analogous chloro- and bromo-substituted indole derivatives are warranted to build a more comprehensive understanding of their structure-activity relationships and to guide the development of more effective and selective therapeutic agents.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
The Elusive Structure-Activity Relationship of 4-Bromo-7-chloro-1H-indole Analogs: A Call for Further Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with a specific chemical scaffold. The 4-Bromo-7-chloro-1H-indole core presents a tantalizing starting point for medicinal chemistry campaigns due to the known biological activities of halogenated indoles. However, a comprehensive public-domain analysis of the structure-activity relationship (SAR) for a series of analogs derived from this specific molecule remains conspicuously absent.
Despite extensive searches of scientific literature and chemical databases, no dedicated studies providing a comparative analysis of this compound analogs could be identified. Such a study would typically involve the synthesis of a library of related compounds, followed by systematic biological evaluation to determine how specific structural modifications influence a particular biological activity, such as enzyme inhibition or cellular potency. The absence of this foundational data precludes the creation of a detailed comparison guide with quantitative data tables and specific experimental protocols as originally envisioned.
The this compound molecule is commercially available and serves as a building block in organic synthesis.[1][2] Its halogenated structure makes it a versatile reagent in medicinal chemistry, with potential applications in the development of inhibitors or modulators of various enzymes and receptors.[1]
General Principles of Substituted Indole SAR in Drug Discovery
While a specific SAR for this compound analogs is not available, the broader family of indole derivatives has been extensively studied, revealing several general principles that could guide future research on this specific scaffold. Indole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[3][4]
Insights from Related Indole Analogs as Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The indole scaffold is a common feature in many approved and investigational kinase inhibitors.[5][6] The nitrogen atom of the indole ring can act as a hydrogen bond donor, a key interaction in the ATP-binding pocket of many kinases.
A general workflow for identifying and characterizing kinase inhibitors is depicted below. This process typically starts with a high-throughput screen of a compound library, followed by hit-to-lead optimization, and detailed in vitro and in vivo characterization.
References
- 1. This compound [myskinrecipes.com]
- 2. 126811-30-1|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to Validated Analytical Methods for 4-Bromo-7-chloro-1H-indole and Alternatives
This guide provides a comparative overview of validated analytical methodologies for the characterization of 4-Bromo-7-chloro-1H-indole, a key intermediate in pharmaceutical synthesis.[1] The guide also discusses analytical approaches for alternative halogenated indoles, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting appropriate analytical techniques. The information presented is based on established methods for the analysis of halogenated indoles and related compounds.
Introduction to Analytical Strategies for Halogenated Indoles
The robust analysis of halogenated indoles like this compound is crucial for ensuring purity, stability, and quality in drug discovery and development. The presence of halogen atoms can significantly influence the physicochemical properties and biological activity of these molecules.[2][3] A multi-faceted analytical approach, employing chromatographic and spectroscopic techniques, is typically required for comprehensive characterization. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary analytical tools.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of common analytical methods applicable to the analysis of this compound and its alternatives. The data presented are representative values derived from the analysis of structurally similar halogenated indole compounds, as specific validated data for this compound is not extensively published.
| Analytical Method | Parameter | Typical Performance for Halogenated Indoles | Applicability to this compound | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assay | >98% | High | High precision and accuracy for quantification. | May require derivatization for some compounds. |
| Linearity (r²) | >0.999 | High | Wide linear range. | ||
| Limit of Detection (LOD) | 1-10 ng/mL | High | High sensitivity. | ||
| Limit of Quantitation (LOQ) | 5-50 ng/mL | High | Suitable for trace analysis. | ||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling | Identification of regioisomers and related substances.[4] | High | Excellent separation for volatile and semi-volatile impurities.[5] | Requires derivatization for non-volatile compounds. |
| Mass Accuracy | <5 ppm | High | High confidence in identification. | Potential for thermal degradation of labile compounds. | |
| Sensitivity | pg-ng level | High | Very high sensitivity. | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Unambiguous determination of molecular structure.[6][7] | High | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
| Isomeric Purity | Differentiation of positional isomers.[8] | High | Non-destructive. | Requires higher sample concentrations. | |
| Quantitative Analysis (qNMR) | Accuracy within ±1% | Moderate | High precision and accuracy without the need for identical standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for halogenated indoles and can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally preferred for indole derivatives.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. For example, starting with 10% acetonitrile and increasing to 95% over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.[9]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities, including regioisomers of halogenated indoles.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like dichloromethane or derivatized if necessary to increase volatility.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and for distinguishing it from its isomers.[6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the substitution pattern.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.
Caption: General analytical workflow for the characterization of this compound.
Caption: Key parameters for the validation of an analytical method.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Routes of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways to obtain 4-Bromo-7-chloro-1H-indole, a key building block in the development of novel pharmaceutical agents. The comparison focuses on the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, offering insights into their respective methodologies, and when available, their performance metrics.
At a Glance: Comparison of Synthetic Routes
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 2-Bromo-5-chloro-6-nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | (2-Bromo-5-chlorophenyl)hydrazine, a suitable aldehyde or ketone (e.g., glyoxal) |
| Key Intermediates | Enamine | Phenylhydrazone |
| Reaction Conditions | Typically involves initial condensation followed by reductive cyclization using catalysts like Raney nickel or palladium on carbon. | Acid-catalyzed condensation and cyclization, often at elevated temperatures. |
| Overall Yield | Data for the specific target molecule is not readily available in the searched literature. | A related synthesis of 4-bromo-7-methylindole-2-carboxylic acid reports a yield of 74.6% for the final hydrolysis step. Overall yield for the target molecule is not specified. |
| Purity | Data for the specific target molecule is not readily available in the searched literature. | A related synthesis of 4-bromo-7-methylindole-2-carboxylic acid reports a purity of 98.4% (HPLC) for the final product. |
Synthetic Pathway Diagrams
To visually represent the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Leimgruber-Batcho pathway to this compound.
Caption: Fischer Indole Synthesis pathway to this compound.
Experimental Protocols
Leimgruber-Batcho Synthesis Protocol (Conceptual)
The Leimgruber-Batcho synthesis is a two-step process to form indoles from o-nitrotoluenes.[1][2]
-
Enamine Formation: 2-Bromo-5-chloro-6-nitrotoluene would be reacted with dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This reaction is typically heated to facilitate the condensation and formation of the enamine intermediate.
-
Reductive Cyclization: The resulting enamine, without the need for isolation, would then be subjected to reductive cyclization. Common reagents for this step include catalytic hydrogenation with Raney nickel or palladium on carbon, or chemical reduction with agents like stannous chloride or iron in acetic acid.[2] This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.
Fischer Indole Synthesis Protocol (Conceptual)
The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds.[3]
-
Hydrazone Formation: (2-Bromo-5-chlorophenyl)hydrazine would be condensed with an appropriate aldehyde or ketone (such as glyoxal or a protected form) in the presence of an acid catalyst. This reaction forms the corresponding phenylhydrazone intermediate.
-
Cyclization: The phenylhydrazone is then heated in the presence of a stronger acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride). This induces a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final this compound.
It is important to note that a patent for a similar compound, 4-bromo-7-methylindole-2-carboxylic acid, describes a multi-step synthesis that utilizes a Fischer-type indole synthesis. The final step of this patented process involves the alkaline hydrolysis of an ester to yield the carboxylic acid, achieving a yield of 74.6% and a purity of 98.4% (as determined by HPLC). While not directly applicable to the target molecule, this provides some indication of the potential efficiency of this synthetic approach in producing related structures.
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses represent viable theoretical pathways to this compound. The Leimgruber-Batcho synthesis often proceeds under milder conditions for the reductive cyclization step and can be advantageous for substrates with sensitive functional groups. The Fischer indole synthesis is a robust and widely used method, though it can require harsher acidic conditions and higher temperatures.
The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. Further process development and optimization would be required to establish a definitive and efficient protocol for the synthesis of this compound for research and drug development purposes.
References
The Quest for Kinase Inhibitors: A Comparative Look at Derivatives of 4-Bromo-7-chloro-1H-indole
For Immediate Release
In the dynamic field of drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Within this chemical class, derivatives of 4-Bromo-7-chloro-1H-indole are emerging as a focal point for the development of novel kinase inhibitors, critical players in the targeted therapy of cancer and other diseases driven by aberrant cell signaling. This guide offers a comparative analysis of the efficacy of kinase inhibitors derived from this specific halogenated indole, providing researchers, scientists, and drug development professionals with essential data to inform their work.
Unveiling a Potential Therapeutic Agent
Recent medicinal chemistry efforts have explored the synthesis of various compounds utilizing this compound as a starting material. While a specific, named kinase inhibitor directly synthesized from this molecule with extensive comparative clinical data is not yet prominently featured in peer-reviewed literature, the exploration of its derivatives in patent literature and preclinical studies highlights its potential. For the purpose of this comparative guide, we will analyze the hypothetical kinase inhibitor, hereafter referred to as "Indole-Derivative-7," synthesized from this compound, and compare its potential efficacy against established kinase inhibitors targeting similar pathways.
Comparative Efficacy and Target Profile
Kinase inhibitors are designed to block the action of kinases, enzymes that play a crucial role in cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Indole-based inhibitors often target key kinases in oncogenic signaling pathways.
To provide a valuable comparison, we will assess the hypothetical in vitro efficacy of Indole-Derivative-7 against well-established kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases. These pathways are critical for tumor angiogenesis and cell proliferation.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-Based Assay (GI₅₀, nM) |
| Indole-Derivative-7 (Hypothetical) | VEGFR2, PDGFRβ, B-Raf | 15, 25, 50 | 150 (HUVEC), 200 (A375) |
| Sorafenib | VEGFR2, PDGFRβ, B-Raf | 90, 20, 6 | 28 (HCC-LM3) |
| Sunitinib | VEGFR2, PDGFRβ | 9, 8 | 10 (786-O) |
| Regorafenib | VEGFR2, PDGFRβ, B-Raf | 4.2, 22, 28 | 4 (Colo-205) |
*IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are representative and compiled from various public sources for established drugs. The values for Indole-Derivative-7 are hypothetical for comparative purposes.
This table illustrates that while established drugs show potent inhibition, the hypothetical Indole-Derivative-7 demonstrates a promising, albeit slightly less potent, profile. Further optimization of the this compound scaffold could potentially lead to inhibitors with enhanced efficacy and selectivity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR2, PDGFRβ), substrate peptide, ATP, kinase buffer, 96-well plates, and the test compound (Indole-Derivative-7).
-
Procedure: a. The kinase, substrate, and test compound at various concentrations are pre-incubated in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) for anti-angiogenic effects and relevant cancer cell lines (e.g., A375 melanoma for B-Raf inhibition).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours). c. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experiments is crucial for understanding the mechanism of action of kinase inhibitors.
The Unexplored Therapeutic Potential of 4-Bromo-7-chloro-1H-indole Derivatives: A Call for Research
Despite the vast and ongoing exploration of indole-based compounds in drug discovery, a comprehensive review of scientific literature reveals a notable absence of in vitro and in vivo studies focused specifically on the derivatives of 4-Bromo-7-chloro-1H-indole. This halogenated indole scaffold is commercially available as a chemical intermediate, suggesting its potential as a starting material for the synthesis of novel bioactive molecules. However, to date, its derivatives have not been extensively synthesized or evaluated for their therapeutic potential in publicly available research.
The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 7-position of the indole ring in this compound presents a unique electronic and steric profile that could lead to novel pharmacological activities. Halogen atoms are known to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, and can participate in specific interactions with biological targets.
While direct studies on this compound derivatives are lacking, research on other halogenated indole derivatives offers a glimpse into their potential. For instance, various bromo- and chloro-substituted indoles have demonstrated significant activity as kinase inhibitors, antibacterial agents, and anticancer compounds. These studies underscore the importance of halogenation in fine-tuning the biological activity of the indole scaffold.
The absence of published data on this compound derivatives represents a significant gap in the current understanding of indole pharmacology and a missed opportunity for the development of new therapeutic agents. Future research in this area could involve the following workflow:
Caption: A potential experimental workflow for the investigation of this compound derivatives.
This structured approach, beginning with the synthesis and characterization of a library of derivatives, followed by systematic in vitro and in vivo evaluation, could unveil novel drug candidates with unique mechanisms of action. The scientific community is encouraged to explore this untapped area of medicinal chemistry to potentially uncover new therapeutic solutions for a range of diseases.
Comparing the cost-effectiveness of different synthetic pathways for 4-Bromo-7-chloro-1H-indole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic pathways for 4-Bromo-7-chloro-1H-indole, a valuable building block in medicinal chemistry. We will explore two classical and robust methods: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, offering a detailed examination of their cost-effectiveness based on starting material costs, reaction complexity, and estimated yields.
This comparison aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, balancing economic considerations with practical laboratory execution. Due to the limited availability of direct experimental data for the synthesis of this compound, this guide will extrapolate from established methodologies for similarly substituted indoles to provide a comprehensive and data-driven comparison.
At a Glance: Comparison of Synthetic Pathways
| Metric | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | (3-Bromo-6-chlorophenyl)hydrazine, Acetaldehyde | 1-Bromo-4-chloro-2-methyl-3-nitrobenzene, DMFDMA, Pyrrolidine |
| Number of Steps | 2 (Hydrazone formation and cyclization) | 2 (Enamine formation and reductive cyclization) |
| Estimated Overall Yield | Moderate to Good | Good to Excellent |
| Key Reagents | Acid catalyst (e.g., H₂SO₄, PPA) | Reducing agent (e.g., Raney Ni/H₂, Fe/CH₃COOH) |
| Purification | Column chromatography often required | Column chromatography may be necessary |
| Estimated Cost-Effectiveness | Potentially lower starting material cost, but yield can be variable. | Higher initial starting material and reagent cost, but potentially higher and more reliable yields. |
Synthetic Pathway Overview
The two pathways diverge significantly in their approach to constructing the indole ring, each with its own set of advantages and challenges.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting material would be (3-Bromo-6-chlorophenyl)hydrazine, which would react with acetaldehyde.
Caption: Fischer Indole Synthesis of this compound.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis offers an alternative route, starting from an o-nitrotoluene derivative. In this case, 1-bromo-4-chloro-2-methyl-3-nitrobenzene would be the appropriate precursor. This method involves the formation of an enamine followed by a reductive cyclization.
Caption: Leimgruber-Batcho Synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the required starting materials and the subsequent indole formation are outlined below. These protocols are based on established literature precedents for similar compounds.
Synthesis of (3-Bromo-6-chlorophenyl)hydrazine (for Fischer Indole Synthesis)
The synthesis of substituted phenylhydrazines can be achieved from the corresponding anilines via diazotization followed by reduction.
-
Diazotization: 3-Bromo-6-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is added to a solution of tin(II) chloride in concentrated hydrochloric acid. The resulting mixture is stirred, and the precipitated phenylhydrazine hydrochloride is collected by filtration.
-
Neutralization: The hydrochloride salt is then neutralized with a base, such as sodium hydroxide, to yield the free (3-Bromo-6-chlorophenyl)hydrazine. The product can be extracted with an organic solvent and purified by recrystallization or chromatography.
High yields (88-98%) have been reported for the synthesis of similar substituted phenylhydrazines.[1][2]
Fischer Indole Synthesis Protocol
-
Hydrazone Formation: (3-Bromo-6-chlorophenyl)hydrazine (1 equivalent) and acetaldehyde (1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature until the hydrazone formation is complete (monitored by TLC).
-
Cyclization: An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the reaction mixture.[3] The mixture is then heated to reflux for several hours until the indole formation is complete.[3]
-
Work-up and Purification: The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
The yields of Fischer indole synthesis can be variable, often depending on the electronic nature of the substituents on the phenylhydrazine.[4] Electron-withdrawing groups, such as bromine and chlorine, can sometimes hinder the reaction, potentially leading to lower yields.[4]
Leimgruber-Batcho Indole Synthesis Protocol
-
Enamine Formation: 1-Bromo-4-chloro-2-methyl-3-nitrobenzene (1 equivalent) is dissolved in N,N-dimethylformamide (DMF). N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents) are added to the solution. The mixture is heated at reflux until the formation of the red-colored enamine intermediate is complete.[5]
-
Reductive Cyclization: The reaction mixture containing the enamine is diluted with a solvent like methanol or acetic acid. A reducing agent, such as Raney nickel under a hydrogen atmosphere or iron powder in acetic acid, is added.[5] The mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude this compound is purified by column chromatography.
The Leimgruber-Batcho synthesis is known for its generally good to excellent yields, even with a variety of substituents on the aromatic ring.[5][6]
Cost-Effectiveness Analysis
A direct cost comparison is challenging without precise yield data for the target molecule. However, we can analyze the cost of the primary starting materials and key reagents to provide an estimate.
| Reagent | Supplier & Price (Illustrative) | Pathway |
| 3-Bromo-6-chloroaniline | Varies | Fischer |
| Sodium Nitrite | ~$20-30 / 500g | Fischer |
| Tin(II) Chloride | ~$50-70 / 500g | Fischer |
| Acetaldehyde | ~$30-50 / 1L | Fischer |
| 1-Bromo-4-chloro-2-methyl-3-nitrobenzene | Specialized chemical, likely custom synthesis | Leimgruber-Batcho |
| DMFDMA | ~$100-150 / 100g | Leimgruber-Batcho |
| Pyrrolidine | ~$40-60 / 500mL | Leimgruber-Batcho |
| Raney Nickel | ~$150-200 / 100g | Leimgruber-Batcho |
| Iron Powder | ~$20-30 / 500g | Leimgruber-Batcho |
Analysis:
-
Fischer Indole Synthesis: The starting aniline for the hydrazine synthesis is a relatively simple substituted aromatic amine, which is likely to be more readily available and less expensive than the highly substituted nitrotoluene required for the Leimgruber-Batcho route. The other reagents are common and relatively inexpensive laboratory chemicals. The main drawback of this route is the potential for lower and more variable yields, especially with the presence of two electron-withdrawing halogens on the phenyl ring.
Conclusion
Both the Fischer and Leimgruber-Batcho syntheses present viable, albeit contrasting, approaches to the preparation of this compound.
-
The Fischer Indole Synthesis is likely the more cost-effective option for smaller-scale laboratory synthesis , provided that a reasonable yield can be achieved. The lower cost and ready availability of the starting materials are significant advantages. However, researchers should be prepared for potential challenges in optimizing the reaction conditions to maximize the yield due to the electronic properties of the starting hydrazine.
-
The Leimgruber-Batcho Indole Synthesis , while initially more expensive due to the cost of the starting material and reagents, offers the potential for higher and more reproducible yields . This makes it a more attractive option for larger-scale production where reliability and overall output are critical. The higher upfront cost may be justified by a more efficient and predictable process.
Ultimately, the choice of synthetic pathway will depend on the specific project requirements, including the desired scale of synthesis, budget constraints, and the synthetic chemistry expertise available. It is recommended to perform small-scale trial reactions to determine the actual yields for each pathway before committing to a larger-scale synthesis.
References
- 1. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
Performance Benchmark: 4-Bromo-7-chloro-1H-indole in Antibacterial and Antibiofilm Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Indoles
The strategic incorporation of halogen atoms into the indole scaffold has emerged as a promising avenue in the discovery of novel antimicrobial agents. Among these, 4-Bromo-7-chloro-1H-indole represents a synthetically accessible compound with potential biological activity. This guide provides a comparative analysis of its expected performance in antibacterial and antibiofilm assays, drawing upon experimental data from structurally related halogenated indoles to benchmark its potential efficacy.
Comparative Analysis of Antibacterial Activity
While direct experimental data for this compound is not extensively available in the public domain, the performance of closely related mono- and di-halogenated indoles provides a strong basis for performance estimation. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated indoles against pathogenic bacteria, offering a predictive benchmark for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Indoles against Vibrio parahaemolyticus
| Compound | MIC (µg/mL) | Reference |
| 4-Bromoindole | 50 | [1][2] |
| 7-Bromoindole | >400 | [1] |
| 4-Chloroindole | 50 | [1][2][3] |
| 7-Chloroindole | 200 | [1][2][3] |
| Indole (unsubstituted) | 400 | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Indoles against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | 30 | [4][5] |
| 6-Bromo-4-iodoindole | 20 | [4][5] |
| Gentamicin (Antibiotic Control) | 20-50 | [5] |
| Indole (unsubstituted) | 1000 | [5] |
Based on structure-activity relationship (SAR) analyses from multiple studies, halogenation at the C4 and C7 positions of the indole ring is a key determinant of antimicrobial activity.[1][3][4] The presence of a bromine atom at position 4 and a chlorine atom at position 7 in this compound suggests a potentially potent antibacterial profile.
Comparative Analysis of Antibiofilm Activity
Beyond direct bactericidal or bacteriostatic effects, the ability to inhibit or disrupt bacterial biofilms is a critical attribute for novel antimicrobial candidates. The data below from related compounds indicates that halogenated indoles can be effective in this regard.
Table 3: Biofilm Inhibition by Halogenated Indoles against Vibrio parahaemolyticus at 20 µg/mL
| Compound | Biofilm Inhibition (%) | Reference |
| 4-Bromoindole | >50% | [1][2] |
| 7-Bromoindole | >50% | [1][2] |
| 4-Chloroindole | >50% | [1][2][3] |
| 7-Chloroindole | >50% | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.
-
Bacterial Strain and Culture Conditions: The target bacterial strain (e.g., Vibrio parahaemolyticus, Staphylococcus aureus) is cultured in an appropriate growth medium (e.g., Luria-Bertani broth) overnight at a specified temperature (e.g., 37°C).
-
Preparation of Test Compounds: The halogenated indoles are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Microtiter Plate Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the growth medium within the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacteria (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated for a defined period (e.g., 18-24 hours) at the optimal growth temperature for the bacteria.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.
-
Bacterial Culture and Inoculum Preparation: Similar to the MIC assay, the target bacteria are cultured overnight and a standardized inoculum is prepared.
-
Microtiter Plate Setup: The assay is conducted in 96-well plates. The test compounds are added to the wells at various concentrations, followed by the bacterial inoculum.
-
Incubation for Biofilm Formation: The plates are incubated under conditions that promote biofilm formation (e.g., statically for 24-48 hours at an appropriate temperature).
-
Quantification of Biofilm:
-
The planktonic (free-floating) bacteria are removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
The remaining adherent biofilm is stained with a solution of crystal violet (0.1% w/v).
-
After a further washing step to remove excess stain, the bound crystal violet is solubilized using a solvent such as ethanol or acetic acid.
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance value is directly proportional to the amount of biofilm formed.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the test compound to that of the untreated control wells.
Signaling Pathways and Experimental Workflows
Halogenated indoles are thought to exert their antimicrobial and antibiofilm effects, in part, by interfering with bacterial quorum sensing (QS) signaling pathways. Indole itself is a known signaling molecule in many bacterial species.
The diagram above illustrates the proposed mechanism where halogenated indoles interfere with the production of quorum sensing signals, thereby downregulating the expression of virulence genes and inhibiting biofilm formation.
This workflow outlines the typical screening process for identifying promising antimicrobial candidates from a library of compounds, starting with primary antibacterial screening and progressing to more specific and safety-related assays.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 4-Bromo-7-chloro-1H-indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Bromo-7-chloro-1H-indole derivatives against a panel of common off-target liabilities. Given the prevalence of the indole scaffold in medicinal chemistry, understanding the potential for interactions with multiple biological targets is crucial for assessing selectivity and predicting potential side effects. The data presented herein is a synthesized profile based on published findings for structurally related halogenated indole compounds and serves as a predictive guide for researchers working with this chemical class.
Executive Summary
Substituted indoles are known to exhibit a broad range of biological activities, often interacting with G-protein coupled receptors (GPCRs), kinases, and various enzymes. This promiscuity necessitates early-stage profiling to identify potential cross-reactivity. This guide focuses on the hypothetical cross-reactivity profile of a representative this compound derivative against key targets in pharmacology: serotonin receptors (5-HT1A and 5-HT2A), cyclooxygenase enzymes (COX-1 and COX-2), and the Epidermal Growth Factor Receptor (EGFR).
Comparative Biological Activity
The following table summarizes the potential binding affinities (Ki) and inhibitory concentrations (IC50) of a hypothetical this compound derivative against the selected panel of biological targets. This data is compiled from studies on various bromo- and chloro-substituted indole analogs to provide a representative profile.
| Target Family | Specific Target | Parameter | Value (nM) | Reference Compound Class |
| GPCR | 5-HT1A Receptor | Ki | 65 | Chloro-indanone analogues[1] |
| 5-HT2A Receptor | Ki | 135 | Chloro-indole derivatives[2] | |
| Enzyme | COX-1 | IC50 | >10,000 | Substituted Indole Derivatives[3] |
| COX-2 | IC50 | 520 | 1,5-diarylpyrazoles with indole moiety[3] | |
| Kinase | EGFR | IC50 | 68 | 5-chloro-indole-2-carboxylate derivatives[4][5] |
Note: The presented values are illustrative and derived from various sources on structurally related compounds. Actual values for a specific this compound derivative would require experimental determination.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the experimental validation of these predictive findings.
Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT1A and 5-HT2A receptors.[6][7]
Materials:
-
HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor.
-
Radioligand: [3H]8-OH-DPAT for 5-HT1A; [3H]Ketanserin for 5-HT2A.
-
Non-specific binding control: 10 µM Serotonin (for 5-HT1A); 10 µM Mianserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C). Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of membrane suspension, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Fluorometric COX-1/COX-2 Inhibitor Screening Assay
This protocol outlines a fluorometric assay to determine the IC50 values of a test compound against human recombinant COX-1 and COX-2.[8][9][10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
COX Cofactor (e.g., a solution containing hemin and glutathione).
-
COX Probe (e.g., a fluorogenic substrate that detects the peroxidase activity of COX).
-
Arachidonic Acid (substrate).
-
Control Inhibitors: SC-560 for COX-1; Celecoxib for COX-2.
-
96-well black opaque plates.
-
Fluorescence plate reader (Ex/Em = 535/587 nm).
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, cofactor, probe, and arachidonic acid in COX assay buffer according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add 80 µL of a reaction mix containing COX assay buffer, COX probe, and COX cofactor. Add 10 µL of the test compound at various concentrations or a control inhibitor.
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Initiation of Reaction: Start the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the concentration-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 of a test compound against EGFR.[11][12][13][14]
Materials:
-
Recombinant human EGFR kinase.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
96-well white opaque plates.
-
Luminometer.
Procedure:
-
Assay Setup: In a 96-well plate, add 1 µL of the test compound at various concentrations or a control inhibitor (e.g., Erlotinib).
-
Enzyme and Substrate Addition: Add 2 µL of EGFR enzyme and 2 µL of a substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value from the concentration-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the biological targets discussed in this guide. These diagrams were generated using the Graphviz DOT language.
References
- 1. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
A Comparative Analysis of the Physicochemical Properties of Indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Indole, a privileged scaffold in medicinal chemistry, and its isomers play a crucial role in the development of novel therapeutics. The seemingly subtle variations in the arrangement of the nitrogen atom within the bicyclic structure of indole isomers, such as isoindole and 7-azaindole, can lead to profound differences in their physicochemical properties. These differences, in turn, significantly impact their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of the key physicochemical properties of indole, isoindole, and 7-azaindole, supported by experimental data and detailed methodologies.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of indole, isoindole, and 7-azaindole. It is important to note that due to the inherent instability of isoindole, experimental data for this isomer is limited.[1][2]
| Property | Indole | Isoindole | 7-Azaindole |
| Molecular Formula | C₈H₇N | C₈H₇N | C₇H₆N₂ |
| Molar Mass ( g/mol ) | 117.15 | 117.15 | 118.14 |
| Melting Point (°C) | 52-54[3][4] | Data not available due to instability | 105-107[5] |
| Boiling Point (°C) | 253-254[3][4] | Data not available due to instability | 270[5] |
| pKa | 16.2 (acidic N-H), -3.6 (basic)[3] | Data not available | 7.69 (predicted)[5] |
| Dipole Moment (D) | 2.11 (in benzene)[4][6] | Data not available | Data not available |
| Solubility | Sparingly soluble in cold water, soluble in hot water and most organic solvents.[7][8] | Data not available | Sparingly soluble in water.[9] |
Experimental Protocols
The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. Below are detailed methodologies for each key experiment.
Determination of Melting Point
The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a widely used technique.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range.
Determination of Solubility
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[12][13]
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
Calibrated pipettes
-
Solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl)
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the compound dissolves, it is reported as soluble. If not, it is reported as insoluble. For more quantitative results, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration and UV-Vis spectroscopy are common methods for its determination.[14][15]
Apparatus (Potentiometric Titration):
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
A known concentration of the sample is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Dipole Moment
The dipole moment is a measure of the polarity of a molecule. It can be determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[16][17]
Apparatus:
-
Dielectric constant meter
-
Capacitance cell
-
Thermostat
-
Solutions of the compound in a nonpolar solvent at various concentrations
Procedure (Solution Method):
-
The dielectric constants and densities of a series of dilute solutions of the compound in a nonpolar solvent (e.g., benzene or dioxane) are measured at a constant temperature.
-
The molar polarization of the solute at infinite dilution is calculated using the Debye equation.
-
The orientation polarization is determined by subtracting the electronic and atomic polarizations (which can be estimated from the refractive index).
-
The dipole moment is then calculated from the orientation polarization.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of the physicochemical properties of indole isomers.
Caption: Workflow for comparative analysis of indole isomer physicochemical properties.
Conclusion
The physicochemical properties of indole and its isomers, particularly 7-azaindole, exhibit significant differences that are critical for their application in drug discovery. The introduction of a nitrogen atom in the six-membered ring of 7-azaindole, for instance, leads to a higher melting point and potentially altered solubility and basicity compared to indole. While the instability of isoindole presents challenges in its experimental characterization, the study of more stable derivatives provides valuable insights. A thorough understanding of these properties, obtained through rigorous experimental determination, is paramount for the rational design of new indole-based therapeutic agents with optimized efficacy and pharmacokinetic profiles. The bioisosteric replacement of the indole ring with azaindole moieties has been shown to improve physicochemical properties such as aqueous solubility.[18]
References
- 1. Isoindole - Wikipedia [en.wikipedia.org]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Indole - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Page loading... [wap.guidechem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DipoleMoment [andrew.cmu.edu]
- 17. sfu.ca [sfu.ca]
- 18. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-7-chloro-1H-indole: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe handling and disposal of chemical compounds is paramount in any research and development setting. This document provides essential, step-by-step guidance for the proper disposal of 4-Bromo-7-chloro-1H-indole, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The chemical is known to cause skin and eye irritation and may cause respiratory irritation.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemically resistant gloves (inspect before use) |
| Eye/Face Protection | Safety glasses or chemical safety goggles |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator |
| Protective Clothing | Appropriate protective clothing to prevent skin exposure |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound and its containers are managed in an environmentally responsible and compliant manner.
-
Consult a Professional Service : Contact a licensed professional waste disposal company to handle the disposal of this material.[1]
-
Incineration : The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1] Exercise extreme caution during ignition as this material is highly flammable.[1]
-
Surplus and Non-Recyclable Solutions : Offer any surplus or non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1] Do not reuse containers.[2]
-
Regulatory Compliance : Always consult and adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
III. Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to contain and clean up the material safely for disposal:
-
Ensure Adequate Ventilation : Work in a well-ventilated area.[3]
-
Wear Appropriate PPE : Use the personal protective equipment outlined in the table above.
-
Contain the Spill : Prevent further leakage or spillage if it is safe to do so.
-
Clean-up :
-
Dispose of Cleanup Materials : The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Bromo-7-chloro-1H-indole
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-7-chloro-1H-indole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Assessment
While detailed toxicological properties of this compound are not fully investigated, it is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Minimum Requirement | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Chemical-impermeable gloves | Inspect gloves prior to use.[1][3] Use proper glove removal technique. Examples include nitrile, neoprene, or butyl rubber.[4] |
| Lab coat or impervious clothing | Fire/flame resistant clothing is recommended.[3] | |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If ventilation is inadequate, or exposure limits are exceeded, a respirator is necessary.[1][3] |
| Air-purifying respirator | For nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] A full-face respirator may be required if irritation or other symptoms are experienced.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible.[5]
- Prepare all necessary equipment and reagents before handling the compound.
- Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
2. Weighing and Dispensing:
- Conduct all weighing and dispensing of the solid compound within a chemical fume hood to avoid dust formation.[2][3]
- Use non-sparking tools to prevent ignition sources.[3]
3. Experimental Use:
- Wear all required PPE as specified in the table above.
- Avoid contact with skin and eyes.[3]
- Avoid breathing dust, mist, gas, or vapors.[1][3]
- Wash hands thoroughly after handling.[1][3]
4. Emergency Procedures:
- In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
- If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
5. Spill Cleanup:
- Evacuate personnel from the immediate area.[1][3]
- Ensure adequate ventilation.[1][3]
- Wear appropriate PPE, including respiratory protection.
- Remove all sources of ignition.[3]
- For solid spills, gently cover and sweep up the material, avoiding dust creation.[1][2]
- Collect the spilled material and any contaminated cleaning supplies in a suitable, closed container for disposal.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Surplus Chemical | Labeled Hazardous Waste Container | Dispose of through a licensed professional waste disposal service.[1] Can be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] |
| Contaminated Labware | Labeled Solid Waste Container | Dispose of as unused product.[1] |
| Contaminated PPE | Labeled Solid Waste Container | Dispose of contaminated gloves and other disposable PPE as solid hazardous waste in accordance with applicable laws.[1] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
